(R)-MLT-985
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H15Cl2N9O2 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)-3-pyridinyl]urea |
InChI |
InChI=1S/C17H15Cl2N9O2/c1-9(30-2)15-12(8-20-14-6-13(19)26-27(14)15)25-17(29)24-10-5-11(18)16(21-7-10)28-22-3-4-23-28/h3-9H,1-2H3,(H2,24,25,29)/t9-/m1/s1 |
InChI Key |
GBIASRXDYFFUED-SECBINFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-MLT-985: A Technical Guide to its Mechanism of Action as a MALT1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
(R)-MLT-985 is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a highly selective allosteric inhibitor of the MALT1 paracaspase.[1][2][3] Unlike orthosteric inhibitors that bind directly to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that results in the inhibition of its catalytic activity. In the case of this compound, this allosteric binding prevents the MALT1 protease from cleaving its substrates, which are crucial for downstream signaling pathways that promote cell survival and proliferation, particularly in certain B-cell malignancies.[1][2]
The primary signaling pathway disrupted by this compound is the CARD11/BCL10/MALT1 (CBM) complex-mediated activation of NF-κB.[1][2] In normal lymphocytes, antigen receptor stimulation triggers the formation of the CBM complex, leading to MALT1 activation. Activated MALT1 then cleaves several substrates, including BCL10, CYLD, and RELB, which ultimately results in the activation of the NF-κB transcription factor.[1] In certain cancers, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), mutations in components of the CBM pathway, like CARD11, lead to constitutive MALT1 activation and chronic NF-κB signaling, driving tumor cell survival and proliferation.[1] By inhibiting MALT1's proteolytic activity, this compound effectively blocks this oncogenic signaling cascade.[1][2]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical MALT1 Protease Assay | Recombinant MALT1 | 3 nM | [1] |
| IL-2 Reporter Gene Assay | Jurkat T-cells | 20 nM | [3] |
Table 2: Cellular and In Vivo Activity of this compound
| Activity Metric | Cell Line / Model | Concentration / Dose | Effect | Reference |
| Inhibition of MALT1 Protease Activity | ABC-DLBCL cells | 10-1000 nM (24 h) | Inhibition of MALT1 protease activity | [1] |
| Inhibition of Cell Growth | CARD11 mutant OCI-Ly3 cells | 19.5-10000 nM (24 h) | Inhibition of cell growth | [1] |
| Tumor Growth Inhibition | OCI-Ly3 Xenograft Model | 30 mg/kg, p.o., twice daily | Inhibition of tumor growth | [1] |
| Increased Survival | OCI-Ly3 Xenograft Model | 30 mg/kg, i.g. | Prolonged survival with a median survival of 41 days | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway and a typical experimental workflow for evaluating MALT1 inhibitors.
References
(R)-MLT-985: A Technical Guide to MALT1 Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, a critical regulator of NF-κB signaling in lymphocytes. Dysregulation of MALT1 activity is implicated in various B-cell malignancies, making it a compelling therapeutic target. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines relevant experimental protocols for its characterization, and visualizes the associated signaling pathways.
Mechanism of Action: Allosteric Inhibition of MALT1 Protease
This compound functions as a highly selective, allosteric inhibitor of the MALT1 protease.[1][2] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that prevents substrate binding and catalysis. This mode of inhibition can offer greater selectivity and potentially avoid off-target effects associated with active site-directed inhibitors.
The primary molecular target of this compound is the paracaspase activity of MALT1. MALT1's proteolytic function is crucial for the cleavage of several key substrates that regulate NF-κB signaling, including BCL10, CYLD, and RelB.[1][3] By inhibiting this activity, this compound effectively blocks the downstream signaling cascade that leads to the activation of NF-κB, a transcription factor essential for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][4][5]
Quantitative Data
The inhibitory potency of this compound and its related compound MLT-985 has been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Biochemical Protease Assay | MALT1 Protease | 3 nM | [6][7] |
| This compound | MALT1-dependent IL-2 production | Jurkat cells | 20 nM | [6][7] |
| MLT-985 | Biochemical IC50 | MALT1 | 3 nM | [1][2][8] |
| MLT-985 | IL-2 Reporter Gene Assay | Jurkat T cells | 20 nM | [2][8] |
| MLT-985 | Human PBMC IL-2 release | Human PBMCs | 0.5 µM | [2] |
| MLT-943 | IL-2 Reporter Gene Assay | Jurkat T cells | 40 nM | [8] |
| MLT-943 | Human PBMC IL-2 release | Human PBMCs | 74 nM | [8] |
| MLT-827 | Paracaspase Activity | MALT1 | 5 nM | [8] |
| MLT-231 | Biochemical IC50 | MALT1 | 9 nM | [8] |
| MLT-231 | BCL10 Cleavage | - | 160 nM | [8] |
| Mepazine | Protease Activity | GST-MALT1 full length | 0.83 µM | [4] |
| Mepazine | Protease Activity | GST-MALT1 325-760 | 0.42 µM | [4] |
| MI-2 | MALT1 Inhibition | - | 5.84 µM | [4] |
Signaling Pathways
The following diagrams illustrate the central role of MALT1 in the NF-κB signaling pathway and the mechanism of its activation through the CBM complex.
Figure 1: Overview of the MALT1-mediated NF-κB signaling pathway and the point of intervention for this compound.
Figure 2: Stepwise formation of the CBM (CARD11-BCL10-MALT1) signalosome complex upon antigen receptor stimulation.
Experimental Protocols
The following protocols provide a general framework for the biochemical and cellular characterization of MALT1 inhibitors like this compound.
MALT1 Biochemical Protease Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1 protease.
-
Materials:
-
Recombinant human MALT1 protease
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Test compound (this compound) and control inhibitors (e.g., Z-VRPR-FMK)
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant MALT1 protease to each well of the microplate.
-
Add the serially diluted compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percentage of MALT1 inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular MALT1 Activity Assay (IL-2 Secretion in Jurkat T-cells)
This cell-based assay assesses the ability of an inhibitor to block MALT1-dependent signaling in a relevant cellular context, using IL-2 secretion as a downstream readout.
-
Materials:
-
Jurkat T-cells
-
Complete RPMI medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Test compound (this compound)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed Jurkat T-cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the diluted compound for 1-2 hours at 37°C.
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) to activate the T-cell receptor signaling pathway and induce MALT1 activity.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of IL-2 secretion inhibition against the logarithm of the compound concentration.
-
ABC-DLBCL Cell Viability Assay
This assay evaluates the cytotoxic or cytostatic effect of MALT1 inhibition on MALT1-dependent cancer cell lines.
-
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1, TMD8)
-
Appropriate cell culture medium
-
Test compound (this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
-
Procedure:
-
Seed ABC-DLBCL cells in a 96-well plate at an appropriate density.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Figure 3: A logical workflow for the preclinical evaluation of a MALT1 inhibitor like this compound.
Conclusion
This compound is a promising MALT1 protease inhibitor with potent biochemical and cellular activity. Its allosteric mechanism of action offers a potential advantage in terms of selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on the therapeutic targeting of MALT1 in oncology and immunology. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to fully assess its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proposed model for MALT1 function in NFKB activation [pfocr.wikipathways.org]
- 7. dot | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of (R)-MLT-985: A Technical Guide to a Potent Allosteric MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of (R)-MLT-985, a highly potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key therapeutic target in various B-cell malignancies and autoimmune disorders. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's development.
Introduction to MALT1 and Its Role in Disease
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a unique paracaspase with a dual function as both a scaffold protein and a cysteine protease.[1][2][3] It is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a pivotal role in NF-κB signaling pathways downstream of antigen receptors and other immune receptors.[4][5] The protease activity of MALT1 is essential for the survival and proliferation of certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target.[3][5] Constitutive activation of the NF-κB pathway, often due to mutations in upstream signaling components, is a hallmark of these malignancies.[5]
Discovery and Optimization of this compound
This compound emerged from a medicinal chemistry effort aimed at optimizing a series of pyrazolopyrimidine-based allosteric MALT1 inhibitors.[1][6] The optimization process began with earlier compounds that, while potent, suffered from limitations such as poor solubility and suboptimal pharmacokinetic profiles.[1][6]
The development trajectory involved iterative scaffold morphing and structure-activity relationship (SAR) studies to enhance metabolic stability and whole-blood potency.[1][6] A key strategy involved masking a hydrogen-bond donor in the central urea (B33335) moiety through an intramolecular interaction, which led to improved potency in whole blood.[6] This optimization effort culminated in the identification of MLT-985 as a potent and orally bioavailable compound.[1] Further investigation isolated this compound as the more active enantiomer.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its predecessor compounds, demonstrating the outcomes of the optimization process.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Cell Line/System |
| MALT1 Protease Inhibition | IC₅₀ | 3 nM | Biochemical Assay |
| MALT1-dependent IL-2 Production | IC₅₀ | 20 nM | Jurkat T-cells |
| Antiproliferative Activity | EC₅₀ | 0.12 µM | OCI-Ly3 (CARD11 mutant) |
| MALT1 Protease Activity Inhibition | IC₅₀ | 10-1000 nM (concentration range) | ABC-DLBCL cells |
| Human PBMC IL-2 Release | IC₅₀ | 0.5 µM | Human Peripheral Blood Mononuclear Cells |
Table 2: Selectivity Profile of MLT-985
| Protease Panel | Result |
| 23 Human Proteases (including Caspase 3, Cathepsins B, C, K, L, S) | IC₅₀ > 10 µM |
Table 3: In Vivo Efficacy of MLT-985 in a Xenograft Model
| Model | Compound | Dosing | Outcome |
| OCI-Ly3 Xenograft (CARD11-mutant ABC-DLBCL) | MLT-985 | 30 mg/kg, p.o., twice daily | Tumor growth inhibition |
| OCI-Ly3 Xenograft | MLT-985 | 30 mg/kg, i.g., starting day 13 post-engraftment | Prolonged survival (median survival of 41 days) |
Signaling Pathway and Mechanism of Action
This compound acts as a selective allosteric inhibitor of MALT1 protease activity.[4] It does not directly compete with the substrate at the active site but rather binds to a distinct site on the enzyme, inducing a conformational change that prevents its catalytic function. This inhibition of MALT1's proteolytic activity disrupts the downstream signaling cascade that leads to the activation of NF-κB.
The following diagram illustrates the MALT1 signaling pathway and the point of intervention for this compound.
Caption: MALT1 signaling pathway downstream of the B-cell receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MALT1 Protease Activity Assay (Biochemical)
This protocol describes a fluorogenic assay to measure the enzymatic activity of MALT1 and the inhibitory effect of compounds like this compound.
-
Reagents and Materials:
-
Recombinant MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
This compound or other test compounds
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the assay plate, add 1 µL of the compound dilution to each well.
-
Add 20 µL of recombinant MALT1 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 5 minutes for 60 minutes.
-
Calculate the rate of reaction and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular MALT1 Activity Assay (IL-2 Reporter Gene Assay)
This protocol assesses the inhibition of MALT1-dependent signaling in a cellular context.
-
Reagents and Materials:
-
Jurkat T-cells stably transfected with an NF-κB-luciferase reporter construct
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for cell stimulation
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the IC₅₀ value based on the inhibition of luciferase expression.
-
In Vivo Xenograft Study
This protocol outlines a typical in vivo efficacy study in a mouse xenograft model of ABC-DLBCL.
-
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID)
-
OCI-Ly3 human ABC-DLBCL cell line
-
-
Procedure:
-
Subcutaneously implant 5 x 10⁶ OCI-Ly3 cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into vehicle control and treatment groups.
-
Prepare a formulation of this compound for oral gavage (e.g., in 0.5% methylcellulose).
-
Administer this compound or vehicle control orally at the specified dose and schedule (e.g., 30 mg/kg, twice daily).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
The following diagram illustrates a general workflow for an in vivo xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 3. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
(R)-MLT-985 Target Validation in Activated B-Cell-like Diffuse Large B-Cell Lymphoma: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the target validation for (R)-MLT-985, a selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), in the context of Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
Introduction: The Unmet Need in ABC-DLBCL
Diffuse Large B-Cell Lymphoma (DLBCL) is the most prevalent form of non-Hodgkin's lymphoma.[1] Gene expression profiling has sub-classified DLBCL into distinct molecular subtypes, primarily the Germinal Center B-cell-like (GCB) and the Activated B-cell-like (ABC) subtypes.[2] The ABC subtype is clinically more aggressive and is associated with a poorer prognosis and resistance to standard chemoimmunotherapy.[2][3]
A defining characteristic of ABC-DLBCL is its dependency on constitutive activation of the Nuclear Factor-κB (NF-κB) signaling pathway for proliferation and survival.[4][5][6] This chronic signaling is frequently driven by mutations in upstream components of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways, such as CD79A/B, CARD11, and MYD88.[3][4] These mutations converge on the formation and activation of the CARD11-BCL10-MALT1 (CBM) signalosome, making its components attractive therapeutic targets.[1][3] MALT1, as the sole human paracaspase with both scaffolding and proteolytic functions within this complex, represents a critical downstream node and a prime target for therapeutic intervention.[2][3]
MALT1: The Core Therapeutic Target in ABC-DLBCL
MALT1 is a dual-function protein essential for transducing signals from the CBM complex to the IκB kinase (IKK) complex, the gatekeeper of canonical NF-κB activation.[3]
-
Scaffolding Function : MALT1 recruits downstream signaling proteins like TRAF6, which facilitates the activation of the IKK complex.[7][8]
-
Proteolytic Function : MALT1 possesses arginine-specific protease (paracaspase) activity.[2] This enzymatic function is critical for the survival of ABC-DLBCL cells.[7] MALT1 cleaves and inactivates several negative regulators of NF-κB, including A20 (TNFAIP3) and RelB, thereby amplifying and sustaining the pro-survival NF-κB signal.[3][9]
In ABC-DLBCL, oncogenic mutations lead to the constitutive assembly of the CBM complex and sustained MALT1 protease activity, which is essential for maintaining the malignant phenotype.[1][9] Therefore, inhibiting this protease activity is a rational and targeted therapeutic strategy.
References
- 1. pnas.org [pnas.org]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attacking MALT1 for ABC-DLBCL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. IκB-ζ controls the constitutive NF-κB target gene network and survival of ABC DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive Nuclear Factor κB Activity Is Required for Survival of Activated B Cell–like Diffuse Large B Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
An In-depth Technical Guide on the Role of (R)-MLT-985 in the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. The document details its mechanism of action within the NF-κB signaling pathway, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to this compound and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the immune response, controlling the transcription of genes involved in inflammation, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of various diseases, including autoimmune disorders and B-cell malignancies. A key signaling complex in lymphocyte NF-κB activation is the CARD11-BCL10-MALT1 (CBM) complex.[1][2] MALT1, a component of this complex, possesses both scaffold functions and protease activity, the latter being essential for the propagation of the NF-κB signal.[1][3][4]
This compound is a potent MALT1 protease inhibitor.[5][6] It acts as a selective allosteric inhibitor, binding to a pocket at the interface between the caspase-like domain and the Ig3 domain of MALT1. This binding event locks the protease in an inactive conformation, thereby preventing the cleavage of its substrates and subsequent NF-κB activation.[7]
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular potency of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Assay | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | MALT1 Protease | 3 nM | [5][6][8][9] |
| IL-2 Reporter Gene Assay | Jurkat T cells | 20 nM | [5][6][9] |
| IL-2 Release Assay | Human PBMCs | 0.5 µM | [9] |
Table 2: Selectivity Profile of this compound
| Protease Panel | Number of Proteases | IC50 Values | Reference |
| Human Proteases (including Caspase 3 and Cathepsins B, C, K, L, S) | 23 | > 10 µM | [9] |
Mechanism of Action in the NF-κB Signaling Pathway
Upon T-cell receptor (TCR) or B-cell receptor (BCR) stimulation, a series of events leads to the formation of the CBM complex.[2][10] This complex recruits TRAF6, an E3 ubiquitin ligase, which in turn polyubiquitinates MALT1 and other downstream targets, leading to the activation of the IκB kinase (IKK) complex.[10] IKK then phosphorylates the inhibitor of κB (IκB), targeting it for proteasomal degradation. The degradation of IκB releases NF-κB transcription factors (e.g., p65/RelA) to translocate to the nucleus and activate target gene expression.
The protease activity of MALT1 is critical for this process, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20 (TNFAIP3) and RelB.[1] this compound, by allosterically inhibiting MALT1's protease function, prevents the cleavage of these substrates, thereby suppressing the aberrant NF-κB signaling observed in certain cancers like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[5][8][9]
Figure 1: NF-κB Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assays used to characterize this compound.
4.1. MALT1 Biochemical Protease Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of MALT1.
-
Principle: A fluorogenic substrate peptide specific for MALT1 is used. Cleavage of the substrate by MALT1 releases a fluorescent group, and the rate of fluorescence increase is proportional to the enzyme's activity.
-
Methodology:
-
Recombinant human MALT1 enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic MALT1 substrate.
-
The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated for each concentration of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
4.2. Jurkat T-cell IL-2 Reporter Gene Assay
-
Objective: To assess the cellular potency of this compound in inhibiting MALT1-dependent NF-κB signaling.
-
Principle: Jurkat T-cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an IL-2 promoter, which is activated by NF-κB. Inhibition of the NF-κB pathway results in a decrease in reporter gene expression.
-
Methodology:
-
Jurkat T-cells stably expressing the IL-2 promoter-reporter construct are seeded in a multi-well plate.
-
The cells are pre-incubated with a dilution series of this compound.
-
NF-κB signaling is stimulated by adding phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.
-
After an appropriate incubation period, the cells are lysed, and the reporter enzyme activity is measured using a luminometer or spectrophotometer.
-
The percentage of inhibition is calculated relative to vehicle-treated controls, and IC50 values are determined.
-
Figure 2: Workflow for an IL-2 Reporter Gene Assay.
4.3. ABC-DLBCL Cell Proliferation Assay
-
Objective: To evaluate the effect of this compound on the growth of MALT1-dependent cancer cells.
-
Principle: The proliferation of ABC-DLBCL cell lines, which often have constitutive MALT1 activity, is measured in the presence of the inhibitor.
-
Methodology:
-
ABC-DLBCL cells (e.g., OCI-Ly3) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of this compound.
-
After a prolonged incubation period (e.g., 72-96 hours), cell viability or proliferation is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
The results are expressed as a percentage of the vehicle-treated control, and GI50 (50% growth inhibition) values are calculated.
-
Preclinical In Vivo Efficacy
This compound has demonstrated anti-tumor activity in preclinical xenograft models. In a study using a CARD11-mutant ABC-DLBCL xenograft model (OCI-Ly3), orally administered this compound led to tumor regression.[7][9] This provides evidence for its potential as a therapeutic agent in MALT1-dependent malignancies.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of MALT1 protease. Its mechanism of action involves the suppression of the NF-κB signaling pathway by preventing the cleavage of MALT1 substrates. The quantitative data from biochemical and cellular assays confirm its efficacy. The outlined experimental protocols provide a framework for further investigation and validation of MALT1 inhibitors. The preclinical in vivo data support the continued development of this compound and similar compounds for the treatment of diseases driven by aberrant NF-κB signaling, such as certain types of B-cell lymphomas.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen receptor signaling to NF-kappaB via CARMA1, BCL10, and MALT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autocleavage of the paracaspase MALT1 at Arg-781 attenuates NF-κB signaling and regulates the growth of activated B-cell like diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. MALT1 | DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Malt1 ubiquitination triggers NF-kappaB signaling upon T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Modulation of the CARD11-BCL10-MALT1 Signalosome by (R)-MLT-985: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CARD11-BCL10-MALT1 (CBM) complex is a critical signalosome in lymphocyte activation, linking antigen receptor engagement to downstream NF-κB signaling. Dysregulation of this pathway is implicated in certain B-cell lymphomas, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the potent and selective allosteric MALT1 inhibitor, (R)-MLT-985. We will explore its mechanism of action, its quantitative effects on the CBM complex, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in immunology and oncology drug discovery.
Introduction to the CARD11-BCL10-MALT1 (CBM) Complex
The CBM complex is a multi-protein platform that plays a pivotal role in adaptive immunity.[1] Upon T-cell or B-cell receptor stimulation, the scaffold protein CARD11 (CARMA1) undergoes a conformational change, leading to the recruitment of BCL10 and MALT1.[2] MALT1, a paracaspase, possesses both scaffolding functions and proteolytic activity.[3][4] Its protease activity is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying the signal.[5] In certain cancers, like Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive CBM signaling drives tumor cell survival, making MALT1 a prime therapeutic target.[5]
This compound: A Potent Allosteric MALT1 Inhibitor
This compound is a selective, orally active, allosteric inhibitor of MALT1 protease activity.[2][6] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. This mode of inhibition can offer advantages in terms of selectivity and can circumvent certain resistance mechanisms.
Quantitative Effects of this compound
The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Target/Readout | Cell Line/System | IC50 Value | Reference(s) |
| Biochemical Protease Assay | MALT1 Protease Activity | Recombinant Human MALT1 | 3 nM | [2][7] |
| Cell-Based Reporter Assay | MALT1-dependent IL-2 Production | Jurkat T-cells | 20 nM | [6][7] |
| Cell Growth Assay | Inhibition of Cell Growth | OCI-Ly3 (ABC-DLBCL) | 19.5-10000 nM (24h) | [2] |
| MALT1 Protease Activity | Inhibition of MALT1 Protease Activity | ABC-DLBCL cells | 10-1000 nM (24h) | [2] |
Signaling Pathway and Mechanism of Action
The CBM complex is central to the activation of the canonical NF-κB pathway. The diagram below illustrates the signaling cascade and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the CBM complex.
MALT1 Biochemical Protease Assay (Fluorogenic)
This assay measures the direct inhibitory effect of this compound on the proteolytic activity of recombinant MALT1.
Materials:
-
Recombinant Human MALT1
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
MALT1 Assay Buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 1 M Sodium citrate, 10 mM DTT)[8]
-
This compound
-
384-well black assay plates
-
Fluorescent plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in MALT1 Assay Buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (e.g., DMSO).
-
Add recombinant MALT1 enzyme to each well and incubate for 30 minutes at 30°C.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate (final concentration, e.g., 20 µM).[8]
-
Immediately measure the fluorescence intensity over time (e.g., for 90 minutes) using a plate reader.[8]
-
Calculate the rate of substrate cleavage and determine the IC50 value of this compound.
Cellular MALT1 Activity Assay
This assay measures the ability of this compound to inhibit endogenous MALT1 activity within a cellular context.
Materials:
-
Jurkat T-cells or ABC-DLBCL cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulants (e.g., PMA and Ionomycin)
-
This compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-MALT1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Fluorogenic MALT1 substrate
-
Fluorescent plate reader
Procedure:
-
Culture cells to the desired density.
-
Pre-incubate cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 30 minutes to activate the CBM complex.[8]
-
Lyse the cells and immunoprecipitate endogenous MALT1 using an anti-MALT1 antibody and protein A/G beads.
-
Wash the beads and resuspend in MALT1 Assay Buffer.
-
Add the fluorogenic MALT1 substrate and measure fluorescence as described in the biochemical assay.
-
Determine the IC50 of this compound for cellular MALT1 activity.
NF-κB Reporter Gene Assay
This assay quantifies the downstream effect of MALT1 inhibition on NF-κB transcriptional activity.
Materials:
-
Jurkat T-cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
Cell culture medium
-
This compound
-
Stimulants (e.g., PMA and Ionomycin or anti-CD3/CD28 antibodies)
-
Luciferase assay reagent or flow cytometer for GFP detection
Procedure:
-
Plate the NF-κB reporter Jurkat cells.
-
Treat the cells with a dilution series of this compound for 1 hour.
-
Stimulate the cells to activate NF-κB signaling.
-
After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene expression.
-
For luciferase reporters, lyse the cells and measure luminescence. For GFP reporters, analyze the cells by flow cytometry.
-
Calculate the IC50 value of this compound for NF-κB inhibition.
Western Blot Analysis of CBM Pathway Proteins
This method is used to assess the effect of this compound on the cleavage of MALT1 substrates.
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies against BCL10, RelB, A20, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat ABC-DLBCL cells with this compound or vehicle for a specified time.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the inhibition of substrate cleavage.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the characterization of a MALT1 inhibitor like this compound.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of MALT1 protease, demonstrating significant activity in both biochemical and cellular assays. Its ability to disrupt the constitutively active CBM signaling pathway in cancer cells highlights its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of this compound and other novel MALT1 inhibitors, facilitating further research and development in this promising area of cancer therapy.
References
- 1. Methods to Study CARD11-BCL10-MALT1 Dependent Canonical NF-κB Activation in Jurkat T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 4. Measurement of Endogenous MALT1 Activity [agris.fao.org]
- 5. pnas.org [pnas.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
Preclinical Profile of (R)-MLT-985: A Potent and Selective MALT1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-MLT-985 has emerged as a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of signaling pathways crucial for the survival and proliferation of certain cancer cells, particularly those of B-cell origin. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Efficacy and Potency
This compound demonstrates significant potency in inhibiting the protease activity of MALT1 and its downstream signaling pathways. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Target/Endpoint | Cell Line / System | IC50 Value |
| MALT1 Protease Inhibition | Biochemical Assay | 3 nM[1][2][3][4][5] |
| MALT1-dependent IL-2 Production | Jurkat T-cells | 20 nM[1][2][4][5] |
| Inhibition of Human PBMC IL-2 Release | Human PBMCs | 0.5 µM[4] |
| Growth Inhibition | OCI-Ly3 (CARD11 mutant ABC-DLBCL) | Effective at 19.5-10000 nM (24h)[3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment Regimen | Outcome |
| Xenograft | OCI-Ly3 (CARD11-mutant ABC-DLBCL) | 30 mg/kg, p.o., twice daily | Tumor growth inhibition[3] |
| Xenograft | OCI-Ly3 (CARD11-mutant ABC-DLBCL) | 30 mg/kg, i.g., starting day 13 post-engraftment | Prolonged survival (median survival of 41 days)[3] |
Mechanism of Action: Targeting the CBM Signaling Pathway
This compound functions as a selective, allosteric inhibitor of the MALT1 protease. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for the activation of the NF-κB signaling pathway downstream of antigen receptors in lymphocytes. In certain B-cell malignancies, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), mutations in components of this pathway, like CARD11, lead to constitutive activation of the CBM complex and subsequent MALT1-dependent pro-survival signaling. This compound binds to an allosteric site on MALT1, inhibiting its proteolytic activity and thereby blocking the cleavage of its substrates, which ultimately suppresses the aberrant signaling that drives cancer cell proliferation.[1][2][3]
Figure 1: Simplified signaling pathway of MALT1 and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
MALT1 Protease Biochemical Assay
Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of MALT1.
Methodology:
-
Enzyme and Substrate: Recombinant MALT1 protease is used as the enzyme source. A fluorogenic substrate, such as Ac-LRSR-AMC, is utilized, which upon cleavage by MALT1, releases a fluorescent signal.
-
Assay Conditions: The assay is typically performed in a 96- or 384-well plate format. A reaction buffer containing MES, NaCl, saccharose, CHAPS, sodium citrate, and DTT at a physiological pH is prepared.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations in DMSO and then further diluted in the assay buffer.
-
Reaction Initiation and Measurement: The MALT1 enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the fluorogenic substrate.
-
Data Analysis: The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for the MALT1 protease biochemical assay.
IL-2 Reporter Gene Assay in Jurkat T-cells
Objective: To assess the cellular potency of this compound in a MALT1-dependent signaling pathway.
Methodology:
-
Cell Line: Jurkat T-cells, which are stably transfected with a reporter construct containing the firefly luciferase gene under the control of the human IL-2 promoter, are used.
-
Cell Culture and Plating: Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. For the assay, cells are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a defined period.
-
Stimulation: T-cell receptor signaling is stimulated using phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to activate the MALT1 pathway and induce IL-2 promoter-driven luciferase expression.
-
Lysis and Luminescence Measurement: After stimulation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to IL-2 promoter activity, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to control wells, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
OCI-Ly3 Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a relevant cancer model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Cell Line: OCI-Ly3, a human ABC-DLBCL cell line with a CARD11 mutation leading to constitutive MALT1 activation, is used.
-
Tumor Implantation: OCI-Ly3 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered to the treatment group, typically via oral gavage (p.o.) or intraperitoneal injection (i.g.), at a specified dose and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle alone.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored. The study continues for a predetermined period or until tumors in the control group reach a specified size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.
Figure 3: General workflow for the OCI-Ly3 xenograft model study.
Selectivity Profile
This compound has demonstrated excellent selectivity for MALT1 over other proteases. In a panel of 23 human proteases, including cysteine proteases like Caspase 3 and Cathepsins B, C, K, L, and S, this compound showed no significant inhibition (IC50 > 10 µM for all).[4] This high selectivity is a critical attribute, suggesting a lower potential for off-target effects.
Conclusion
The preclinical data for this compound strongly support its development as a potent, selective, and orally bioavailable inhibitor of MALT1. Its demonstrated efficacy in both in vitro and in vivo models of MALT1-dependent cancers, particularly ABC-DLBCL, highlights its therapeutic potential. The detailed methodologies provided in this guide offer a framework for further research and development of this promising anti-cancer agent.
References
(R)-MLT-985: A Comprehensive Technical Guide on its Therapeutic Potential in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MLT-985 is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, a key driver of NF-κB activation in certain B-cell malignancies, particularly the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL). By inhibiting the proteolytic activity of MALT1, this compound effectively downregulates the NF-κB signaling pathway, leading to the suppression of tumor cell growth and survival. Preclinical studies have demonstrated the significant anti-tumor efficacy of this compound in in vitro and in vivo models of ABC-DLBCL, highlighting its promise as a targeted therapeutic agent for this aggressive and often chemoresistant lymphoma subtype. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols related to the therapeutic potential of this compound in B-cell malignancies.
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with the Activated B-Cell-like (ABC) subtype being associated with a poorer prognosis due to its aggressive nature and resistance to standard chemoimmunotherapy.[1][2] A hallmark of ABC-DLBCL is the chronic activation of the NF-κB signaling pathway, which is essential for the survival and proliferation of the malignant B-cells.[1][3] This constitutive NF-κB activity is frequently driven by mutations in components of the B-cell receptor (BCR) signaling pathway, leading to the assembly and activation of the CARD11-BCL10-MALT1 (CBM) complex.[1]
MALT1, a paracaspase, is the effector molecule of the CBM complex.[4] Upon activation, MALT1's proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20, and cleaves other substrates like BCL10 and RelB to promote NF-κB activation.[4] This central role of MALT1 in driving lymphomagenesis in ABC-DLBCL makes it a compelling therapeutic target.[1][5]
This compound is a novel, potent, and highly selective allosteric inhibitor of MALT1 protease activity.[6][7] Its development represents a significant advancement in the pursuit of targeted therapies for MALT1-dependent B-cell malignancies. This guide will detail the preclinical evidence supporting the therapeutic potential of this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor of the MALT1 protease.[6][7] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that prevents substrate binding or catalytic activity. This mode of inhibition can offer greater selectivity and potentially avoid off-target effects associated with active site inhibitors.
The primary mechanism of action of this compound involves the following steps:
-
Binding to MALT1: this compound binds to an allosteric pocket on the MALT1 protein.
-
Inhibition of Proteolytic Activity: This binding event prevents the MALT1 protease from cleaving its substrates, including key regulators of the NF-κB pathway.[6]
-
Suppression of NF-κB Signaling: By blocking MALT1's function, this compound effectively shuts down the aberrant NF-κB signaling that is characteristic of ABC-DLBCL.[6][7]
-
Induction of Apoptosis and Inhibition of Proliferation: The downregulation of NF-κB signaling leads to the decreased expression of pro-survival and proliferative genes, ultimately resulting in apoptosis and the inhibition of tumor cell growth.[6]
Signaling Pathway Diagram
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line / System | IC50 / EC50 | Reference |
| MALT1 Protease Activity | Biochemical Assay | 3 nM | [6] |
| MALT1-dependent IL-2 Secretion | Jurkat Cells | 20 nM | [8] |
| Growth Inhibition | OCI-Ly3 (CARD11 mutant ABC-DLBCL) | Not explicitly stated, but inhibits growth from 19.5 nM | [6] |
| MALT1 Protease Activity | ABC-DLBCL cells | Inhibition observed from 10-1000 nM | [6] |
Table 2: In Vivo Efficacy of this compound in an ABC-DLBCL Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Xenograft | OCI-Ly3 (CARD11-mutant) | 30 mg/kg, p.o., twice daily | Tumor growth inhibition | [6] |
| Xenograft | OCI-Ly3 | 30 mg/kg, i.g., starting day 13 post-engraftment | Prolonged survival (median survival of 41 days) | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the preclinical evaluation of this compound, based on publicly available information.
MALT1 Protease Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of MALT1.
-
Enzyme: Recombinant human MALT1 protease.
-
Substrate: A fluorogenic peptide substrate specific for MALT1 (e.g., Ac-LRSR-AMC).
-
Procedure:
-
Recombinant MALT1 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The fluorescence generated by the cleavage of the substrate is measured using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of MALT1 inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell-Based MALT1 Activity Assay
This assay assesses the ability of this compound to inhibit MALT1 activity within a cellular context.
-
Cell Lines: ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8) or a reporter cell line (e.g., Jurkat T-cells engineered with a MALT1-dependent IL-2 reporter).
-
Procedure:
-
Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
For reporter assays, cells are stimulated to induce MALT1 activity (e.g., with PMA and ionomycin).
-
After a specific incubation period, the endpoint is measured. This could be:
-
EC50 values are determined by analyzing the dose-dependent inhibition of the measured endpoint.
-
Cell Proliferation and Viability Assays
These assays evaluate the impact of this compound on the growth and survival of B-cell malignancy cell lines.
-
Cell Lines: A panel of B-cell lymphoma cell lines, including ABC-DLBCL (e.g., OCI-Ly3, HBL-1, TMD8) and GCB-DLBCL subtypes for selectivity assessment.
-
Procedure:
-
Cells are plated in multi-well plates and exposed to serial dilutions of this compound.
-
After an incubation period (e.g., 72-96 hours), cell viability or proliferation is assessed using standard methods such as:
-
MTS/MTT Assay: Measures mitochondrial metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP levels.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the resulting dose-response curves.
-
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID or NSG mice) to prevent rejection of human tumor cells.
-
Cell Line: An appropriate human ABC-DLBCL cell line, such as OCI-Ly3, which has a CARD11 mutation rendering it dependent on MALT1 signaling.[6]
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound via an appropriate route of administration (e.g., oral gavage) at a specified dose and schedule.[6] The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing tumor growth between the treated and control groups. Survival studies may also be conducted.
-
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for the evaluation of this compound.
Future Directions and Clinical Perspective
The robust preclinical data for this compound strongly support its further development as a therapeutic agent for B-cell malignancies, particularly ABC-DLBCL. While no clinical trials have been specifically reported for this compound, other MALT1 inhibitors are currently undergoing clinical evaluation, which will provide valuable insights into the safety and efficacy of this class of drugs in humans.
Future research on this compound will likely focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents (e.g., BTK inhibitors, BCL2 inhibitors) or standard chemotherapy to enhance anti-tumor activity and overcome potential resistance mechanisms.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to MALT1 inhibition. This could include specific genetic mutations in the BCR and NF-κB pathways.
-
Expansion to Other B-cell Malignancies: Exploring the therapeutic potential of this compound in other B-cell lymphomas that exhibit MALT1 dependency.
-
Clinical Trials: The progression of this compound or similar MALT1 inhibitors into clinical trials will be a critical step in determining their therapeutic value in patients with B-cell malignancies.
Conclusion
This compound is a promising, potent, and selective allosteric MALT1 inhibitor with a clear mechanism of action and compelling preclinical efficacy in models of ABC-DLBCL. By targeting a key node in the oncogenic NF-κB signaling pathway, this compound represents a highly rational and targeted therapeutic strategy for this difficult-to-treat B-cell malignancy. The data summarized in this technical guide provide a strong foundation for the continued investigation and clinical development of this compound as a novel treatment for patients with MALT1-dependent B-cell cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. medkoo.com [medkoo.com]
- 5. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 8. This compound - Immunomart [immunomart.com]
(R)-MLT-985: A Novel Allosteric MALT1 Inhibitor for Autoimmune Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autoimmune diseases represent a significant and growing global health challenge. The intricate signaling pathways that govern immune cell activation and differentiation are key targets for therapeutic intervention. One such promising target is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). (R)-MLT-985 is a potent, selective, and orally bioavailable allosteric inhibitor of the MALT1 protease. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential application in autoimmune disease research. We present key preclinical data, detailed experimental protocols, and visualizations of the underlying biological pathways to support further investigation and drug development efforts in this area.
Introduction to MALT1 in Autoimmunity
MALT1 is a critical scaffolding protein and cysteine protease that plays a central role in T-cell and B-cell receptor signaling pathways.[1] Upon immune receptor engagement, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is essential for the activation of the transcription factor NF-κB.[2][3][4] NF-κB, in turn, orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines that drive the differentiation and function of effector T-cell subsets such as T-helper 1 (Th1) and Th17 cells.[5][6][7] Dysregulation of MALT1 activity has been implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, making it an attractive therapeutic target.[1][8]
This compound: A Potent and Selective Allosteric MALT1 Inhibitor
This compound is a small molecule that acts as an allosteric inhibitor of MALT1's proteolytic activity.[9] This mechanism of action offers high selectivity and avoids some of the potential off-target effects associated with active-site inhibitors.[10]
Potency and Selectivity
This compound has demonstrated high potency in biochemical and cellular assays. While specific data in autoimmune models is still emerging, its activity in other contexts highlights its potential.
| Assay | This compound IC50 | Reference |
| MALT1 Protease Inhibition (biochemical) | 3 nM | [7] |
| MALT1-dependent IL-2 production in Jurkat T-cells | 20 nM | [7] |
| Human PBMC IL-2 Release | 0.5 µM | [9] |
Mechanism of Action in Autoimmune Disease
The therapeutic potential of this compound in autoimmune diseases stems from its ability to modulate the activity of key immune cells involved in the inflammatory cascade. By inhibiting MALT1, this compound can suppress the activation, proliferation, and pro-inflammatory cytokine production of T-cells, B-cells, and macrophages.
MALT1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of MALT1 in T-cell receptor (TCR) signaling and the downstream consequences of its inhibition.
Preclinical Evidence in Autoimmune Models
Studies using potent and selective allosteric MALT1 inhibitors in preclinical models of autoimmune disease have shown promising results.
Allosteric MALT1 inhibitors have been shown to suppress key functions of various immune cells implicated in autoimmunity.
| Cell Type | Effect of MALT1 Inhibition | Key Cytokines Inhibited | Reference |
| Human T-Cells | Suppression of activation and proliferation | IFNγ, IL-2, TNFα, IL-17A | |
| Human B-Cells | Attenuation of proliferation | - | |
| Human Monocyte-derived Macrophages | Suppression of pro-inflammatory cytokine production | - |
Oral administration of a selective allosteric MALT1 inhibitor demonstrated significant efficacy in a rat model of rheumatoid arthritis.
| Treatment Regimen | Key Findings | Reference |
| Prophylactic and Therapeutic | Reduced disease severity and progression | |
| Reduced synovial cytokine production |
A critical finding from these studies is the potential to uncouple the desired anti-inflammatory effects from the reduction in regulatory T-cells (Tregs), which has been a concern with MALT1 inhibition. This suggests a therapeutic window for achieving efficacy without compromising immune homeostasis.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in relevant preclinical models.
In Vitro T-Cell Proliferation and Cytokine Production Assay
This workflow outlines the steps to assess the in vitro efficacy of a MALT1 inhibitor.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Purify CD4+ T-cells using magnetic-activated cell sorting (MACS).
-
Cell Culture: Plate purified T-cells in 96-well plates at a density of 1 x 105 cells/well in complete RPMI-1640 medium.
-
Inhibitor Treatment: Treat cells with a dose-range of this compound or vehicle control for 1 hour prior to stimulation.
-
T-Cell Stimulation: Stimulate T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Proliferation Assessment: After 72 hours, assess T-cell proliferation by flow cytometry using a proliferation dye such as CFSE or by measuring [3H]-thymidine incorporation.
-
Cytokine Analysis: After 24-48 hours, collect supernatants and measure the concentration of key cytokines (IFNγ, IL-2, TNFα, IL-17A) using ELISA or a multiplex bead-based immunoassay. Intracellular cytokine staining followed by flow cytometry can also be performed.
Rat Collagen-Induced Arthritis (CIA) Model
This in vivo model is a well-established and widely used model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutic agents.
Methodology:
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of female Lewis rats on day 0. A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 7.
-
Treatment: Administer this compound or vehicle control orally, once daily, starting from the day of the first immunization (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).
-
Clinical Assessment: Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. Assign a clinical score to each paw.
-
Histopathological Analysis: At the end of the study, collect ankle joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.
Therapeutic Rationale and Future Directions
The inhibition of MALT1 by this compound presents a compelling therapeutic strategy for autoimmune diseases. The logical relationship between MALT1 inhibition and its therapeutic effects is summarized below.
Future research should focus on further characterizing the efficacy and safety profile of this compound in a broader range of autoimmune disease models. Investigating the optimal dosing regimen to maximize therapeutic benefit while minimizing any potential impact on Treg function will be crucial for its clinical translation. Furthermore, exploring combination therapies with other immunomodulatory agents may offer synergistic effects and improved clinical outcomes.
Conclusion
This compound is a promising MALT1 inhibitor with the potential to be a valuable tool for autoimmune disease research and a candidate for the development of a novel class of therapeutics. Its potent and selective allosteric mechanism of action, coupled with encouraging preclinical data for similar MALT1 inhibitors, provides a strong rationale for its further investigation. This technical guide offers a foundational resource for scientists and researchers dedicated to advancing the understanding and treatment of autoimmune disorders.
References
- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 regulates Th2 and Th17 differentiation via NF-κB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood MALT1, Th1, and Th17 cells are dysregulated, inter-correlated, and correlated with disease activity in rheumatoid arthritis patients; meanwhile, MALT1 decline during therapy relates to treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood MALT1, Th1, and Th17 cells are dysregulated, inter‐correlated, and correlated with disease activity in rheumatoid arthritis patients; meanwhile, MALT1 decline during therapy relates to treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. schrodinger.com [schrodinger.com]
- 10. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-MLT-985 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MLT-985 is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a key role in NF-κB signaling pathways essential for the proliferation and survival of certain B-cell lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar MALT1 inhibitors.
Introduction
The CARD11-BCL10-MALT1 (CBM) complex is a crucial signaling hub that links antigen receptor activation to downstream pathways, most notably the canonical NF-κB pathway. In certain malignancies like ABC-DLBCL, mutations in components of this pathway, such as CARD11, lead to constitutive MALT1 activation, promoting cell survival and proliferation. As a cysteine protease, MALT1's enzymatic activity is a prime target for therapeutic intervention. This compound has been identified as a highly potent inhibitor of MALT1 with an IC50 of 3 nM in biochemical assays. This document outlines the methodologies to assess its inhibitory potential through biochemical and cell-based assays.
Data Presentation
The following tables summarize the in vitro activity of this compound across various assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Biochemical Protease Activity | Recombinant MALT1 | IC50 | 3 nM | [1][2] |
| IL-2 Reporter Gene Assay | Jurkat T-cells | IC50 | 20 nM | [1] |
| Cell Growth Inhibition | OCI-Ly3 | EC50 | 0.12 µM | [2] |
| Human PBMC IL-2 Release | Human PBMCs | IC50 | 0.5 µM | [1] |
Signaling Pathway
The CBM complex is essential for T-cell and B-cell receptor signaling. Upon receptor stimulation, Protein Kinase C (PKC) phosphorylates CARD11, leading to a conformational change that allows the recruitment of BCL10 and MALT1. This complex then recruits TRAF6, an E3 ubiquitin ligase, which leads to the activation of the IKK complex and subsequent activation of the NF-κB pathway. MALT1's protease activity is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB.
References
Application Notes and Protocols for (R)-MLT-985 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MLT-985 is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase.[1][2] MALT1 is a critical downstream effector in the B-cell receptor (BCR) and NF-κB signaling pathways, which are constitutively active in certain B-cell malignancies like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[3][4] this compound has demonstrated significant anti-tumor activity in preclinical xenograft models by inhibiting the aberrant CARD11/BCL10/MALT1 (CBM) signaling complex.[1][2] This document provides a detailed protocol for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model using the OCI-Ly3 human ABC-DLBCL cell line.
Introduction to MALT1 Inhibition in ABC-DLBCL
ABC-DLBCL is an aggressive form of non-Hodgkin lymphoma characterized by chronic B-cell receptor signaling and constitutive activation of the NF-κB pathway, which drives tumor cell proliferation and survival.[3][4] The CBM complex, consisting of CARD11, BCL10, and MALT1, is a key node in this pathway.[5] In many ABC-DLBCL cases, gain-of-function mutations in pathway components, such as CARD11, render the cells dependent on MALT1 protease activity.[6] MALT1 cleaves and inactivates negative regulators of NF-κB, such as BCL10, CYLD, and RELB, thereby sustaining pro-survival signaling.[4][7] this compound allosterically inhibits this protease function, leading to the suppression of NF-κB signaling, cell cycle arrest, and potent tumor growth inhibition in MALT1-dependent lymphoma models.[1][7]
Signaling Pathway
The diagram below illustrates the central role of the CARD11/BCL10/MALT1 (CBM) complex in the NF-κB signaling pathway in ABC-DLBCL and the mechanism of action for this compound. Upon B-cell receptor (BCR) stimulation, Protein Kinase C beta (PKCβ) phosphorylates CARD11, leading to the assembly of the CBM complex. This complex recruits TRAF6, which ultimately activates the IKK complex to phosphorylate IκBα, freeing NF-κB to translocate to the nucleus and promote the expression of survival genes. The protease activity of MALT1 further amplifies this signal by cleaving negative regulators. This compound inhibits this protease activity.
Caption: MALT1 signaling pathway in ABC-DLBCL.
Data Presentation
The following tables summarize representative quantitative data from in vivo xenograft studies evaluating MALT1 inhibitors in the OCI-Ly3 model.
Table 1: Anti-Tumor Efficacy of MALT1 Inhibitor in OCI-Ly3 Xenograft Model
| Treatment Group | Day 0 (Mean Tumor Volume ± SEM, mm³) | Day 14 (Mean Tumor Volume ± SEM, mm³) | Percent Tumor Growth Inhibition (%TGI) |
| Vehicle Control | 155 ± 21 | 1250 ± 180 | N/A |
| MALT1 Inhibitor (30 mg/kg, BID) | 152 ± 19 | 255 ± 35 | 92%[7] |
%TGI is calculated at the end of the treatment period (Day 14) relative to the vehicle control group. Data is representative based on published results for a similar MALT1 inhibitor (ABBV-MALT1).[7]
Table 2: Pharmacodynamic Biomarker Modulation
| Biomarker | Tissue | Vehicle Control | MALT1 Inhibitor (30 mg/kg, single dose) | Fold Change |
| Uncleaved BCL10 | Tumor | Normalized to 1.0 | 2.5 | ↑ 2.5x[7] |
| Human IL-10 | Serum | High | Significantly Decreased | ↓[7] |
Pharmacodynamic effects were measured 12 hours post-dose.[7]
Experimental Protocols
OCI-Ly3 Cell Culture
-
Cell Line: OCI-Ly3 (human ABC-DLBCL with CARD11 mutation).
-
Culture Medium: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL. Ensure cell viability is >95% by Trypan Blue exclusion before implantation.
Subcutaneous Xenograft Model Establishment
-
Animal Model: Female severe combined immunodeficient (SCID) or NOD-SCID Gamma (NSG) mice, 6-8 weeks old.
-
Cell Preparation:
-
Harvest OCI-Ly3 cells during their exponential growth phase.
-
Centrifuge cells and resuspend the pellet in sterile, serum-free RPMI-1640 or PBS.
-
Perform a cell count and viability check.
-
On ice, mix the cell suspension with Matrigel® Basement Membrane Matrix (High Concentration) at a 1:1 (v/v) ratio.[8]
-
The final injection suspension should contain 10 x 10⁶ viable OCI-Ly3 cells in a total volume of 100-200 µL per mouse.[9]
-
-
Implantation Procedure:
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject the 100-200 µL cell/Matrigel suspension into the right flank of each mouse using a 27-gauge needle.
-
Monitor the animals for recovery and general health.
-
This compound Dosing and Efficacy Evaluation
-
Tumor Growth Monitoring:
-
Begin caliper measurements 3-4 days post-implantation.
-
Measure tumor length (L) and width (W) 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.[10]
-
-
Study Initiation and Dosing:
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Preparation: For hydrophobic compounds like this compound, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[11] Prepare fresh daily.
-
This compound Formulation: Calculate the required amount of this compound for a 30 mg/kg dose. First, dissolve the compound in DMSO, then add PEG300 and Tween-80, vortexing to mix. Finally, add saline and vortex thoroughly to create a uniform suspension.
-
Administration: Administer the formulated this compound or vehicle control via oral gavage (p.o.) at a volume of 10 mL/kg, twice daily (BID), for 14-21 consecutive days.[7]
-
-
Endpoints and Analysis:
-
Tumor Volume: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Efficacy: The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Pharmacodynamics (Optional Satellite Group):
-
At desired time points (e.g., 12 hours after the first or last dose), euthanize a subset of mice.[7]
-
Collect blood via cardiac puncture for serum separation and analysis of human IL-10 levels by ELISA.
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for subsequent Western blot analysis of MALT1 substrates (e.g., uncleaved BCL10).
-
-
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the in vivo xenograft study.
Caption: In vivo xenograft experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Attacking MALT1 for ABC-DLBCL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the Xeno-Free VitroGel to Animal-Based Matrigel for Xenograft Studies | TheWell Bioscience [thewellbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-MLT-985 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MLT-985 is a potent and selective, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of antigen and B-cell receptor engagement through the CARD11-BCL10-MALT1 (CBM) signalosome complex. Dysregulation of this pathway is a hallmark of certain B-cell malignancies, making MALT1 an attractive therapeutic target.[1][2] this compound has demonstrated efficacy in preclinical models of B-cell lymphoma by suppressing aberrant CBM complex signaling.[1] These application notes provide a comprehensive overview of the dosage and administration of this compound in mice, along with detailed protocols for its use in xenograft models.
Mechanism of Action
This compound functions as a selective allosteric inhibitor of MALT1 with a reported IC50 value of 3 nM.[1] By binding to an allosteric site, it modulates the protein's conformation, thereby inhibiting its proteolytic activity. This, in turn, prevents the cleavage of MALT1 substrates such as BCL10, CYLD, and RELB, which are essential for the downstream activation of the NF-κB pathway.[1] The inhibition of this signaling cascade ultimately leads to decreased proliferation and survival of MALT1-dependent cancer cells.[1]
Data Presentation
In Vivo Efficacy of this compound in OCI-Ly3 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | OCI-Ly3 tumor xenograft mice | [1] |
| Dosage | 30 mg/kg | [1] |
| Administration Route | Oral gavage (i.g. or p.o.) | [1] |
| Dosing Frequency | Twice daily | [1] |
| Treatment Start | Day 13 post-engraftment | [1] |
| Observed Effect | Prolonged survival, inhibition of tumor growth | [1] |
| Median Survival | 41 days | [1] |
Note: Specific pharmacokinetic parameters for this compound in mice, such as Cmax, Tmax, half-life, and bioavailability, are not publicly available. Researchers should consider conducting their own pharmacokinetic studies to determine these parameters in their specific mouse strain and experimental conditions.
Experimental Protocols
Preparation of this compound for Oral Administration
Objective: To prepare a formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). Note: The exact vehicle for this compound has not been explicitly reported. A suspension in an aqueous vehicle like CMC is a common and appropriate choice for oral gavage of poorly water-soluble compounds in preclinical studies.
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile gavage needles (20-22 gauge, with a ball tip)
-
Sterile syringes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, and the desired dose (30 mg/kg). For example, for a 20g mouse, the dose would be 0.6 mg. If the dosing volume is 10 mL/kg (0.2 mL for a 20g mouse), the concentration of the formulation should be 3 mg/mL.
-
Weigh the appropriate amount of this compound powder.
-
If necessary, gently grind the powder using a mortar and pestle to ensure a fine, uniform particle size for better suspension.
-
Prepare the chosen vehicle solution (e.g., 0.5% CMC in sterile water).
-
Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is achieved. A brief sonication or homogenization may aid in achieving a uniform suspension.
-
Visually inspect the suspension for any large aggregates before administration.
-
The formulation should be prepared fresh daily.
OCI-Ly3 Xenograft Mouse Model Protocol
Objective: To establish a subcutaneous OCI-Ly3 xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
OCI-Ly3 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 20% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (optional, but recommended to improve tumor take rate)
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound formulation (prepared as described above)
-
Vehicle control
Protocol:
-
Cell Culture: Culture OCI-Ly3 cells according to standard protocols. Ensure the cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation for Injection:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with sterile PBS and centrifuge again.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Administration:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (30 mg/kg) or vehicle control via oral gavage twice daily.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Mandatory Visualizations
Caption: CARD11-BCL10-MALT1 (CBM) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in a murine xenograft model.
References
Application Notes and Protocols for (R)-MLT-985 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of (R)-MLT-985 in Dimethyl Sulfoxide (DMSO) for use in research settings. The protocols outlined below are intended to serve as a guide and may require optimization for specific experimental needs.
Introduction
This compound is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[4][5] Aberrant MALT1 activity is implicated in certain types of cancers, particularly B-cell malignancies, making it a key therapeutic target.[1][6] These notes provide essential information for the effective use of this compound in laboratory research.
Physicochemical Properties and Solubility
This compound is a solid at room temperature. For most in vitro applications, DMSO is the recommended solvent.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL | Equivalent to 223.08 mM. |
| Dissolution Aid | Ultrasonic treatment is recommended. | Sonication can facilitate the dissolution process. |
| Solvent Condition | Use newly opened, anhydrous DMSO. | DMSO is hygroscopic; absorbed water can significantly decrease the solubility of this compound. |
Preparation of Stock Solutions
It is crucial to use high-purity, anhydrous DMSO to prepare stock solutions of this compound. The following table provides calculations for preparing common stock concentrations.
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.448 mg | 2.24 mg | 4.48 mg |
| 5 mM | 2.24 mg | 11.2 mg | 22.4 mg |
| 10 mM | 4.48 mg | 22.4 mg | 44.8 mg |
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh 4.48 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Experimental Protocols
The following is a general protocol for treating cultured cells with this compound. This protocol should be adapted based on the specific cell line and experimental design.
Protocol: Inhibition of MALT1 Activity in Cultured Cells
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Preparation of Working Solution: Dilute the this compound DMSO stock solution in pre-warmed cell culture medium to the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours). Incubation times and concentrations may need to be optimized. Typical effective concentrations can range from 10 nM to 1000 nM.[1]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, western blotting for MALT1 substrates (e.g., BCL10, CYLD, RelB), or analysis of NF-κB pathway activation.[1]
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of MALT1 protease activity. The CARD11-BCL10-MALT1 (CBM) complex is a critical signaling hub that links antigen receptor engagement to downstream inflammatory and proliferative pathways.
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: (R)-MLT-985 Stock Solution Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage and handling of (R)-MLT-985 stock solutions to ensure their stability and integrity for research applications. This compound is a potent and selective allosteric MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease inhibitor with an IC50 of 3 nM.[1][2][3] It is a valuable tool for studying MALT1-driven signaling pathways, particularly in the context of B-cell malignancies and inflammatory diseases.[3][4]
Data Summary: Storage Conditions and Stability
Proper storage is critical to maintain the potency and reliability of this compound. The following tables summarize the recommended storage conditions for both the solid compound and its stock solutions.
Table 1: this compound Solid Form Storage and Stability
| Storage Temperature | Duration | Additional Notes |
| -20°C | Up to 3 years | Recommended for long-term storage.[2] |
| 4°C | Up to 2 years | Suitable for intermediate-term storage.[2] |
| 0 - 4°C | Days to weeks | For short-term storage.[5] |
| Room Temperature | A few days/weeks | Stable during standard shipping.[2][5] |
Table 2: this compound Stock Solution Storage and Stability
| Storage Temperature | Duration | Recommended Solvent |
| -80°C | 6 months | DMSO |
| -20°C | 1 month | DMSO |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder (Molecular Weight: 448.27 g/mol )[5]
-
Anhydrous/molecular biology grade DMSO
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-warming: Allow the vial of this compound solid and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.48 mg of this compound.
-
Solubilization: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, if you weighed 4.48 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.[6][7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][6][7] Protect from light.[5]
Visualizations
Diagram 1: this compound Signaling Pathway Inhibition
Caption: Inhibition of the MALT1 protease by this compound blocks NF-κB signaling.
Diagram 2: Recommended Workflow for this compound Stock Solution Handling
Caption: Workflow for handling and storing this compound to maintain compound integrity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound I CAS#: 1832577-07-7 I MALT1 protease inhibitor I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-MLT-985 in MALT1 Substrate Cleavage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator in the activation of NF-κB signaling downstream of antigen and other receptors. MALT1 possesses a dual function: it acts as a scaffold protein and as a paracaspase, a unique arginine-specific cysteine protease.[1][2] Its proteolytic activity is implicated in the pathogenesis of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[3][4] (R)-MLT-985 is a potent, selective, and allosteric inhibitor of the MALT1 protease.[5][6][7] These application notes provide detailed protocols for utilizing this compound to study MALT1 substrate cleavage and its downstream cellular consequences.
Mechanism of Action
This compound functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 enzyme distinct from the active site. This binding event induces a conformational change that inhibits the protease's catalytic activity.[5][8] This prevents the cleavage of key MALT1 substrates that are involved in the regulation of NF-κB signaling and other cellular processes. Known substrates of MALT1 include BCL10, CYLD, RelB, and A20, among others.[1][2][5] By blocking the cleavage of these substrates, this compound effectively suppresses aberrant signaling from the CARD11/BCL10/MALT1 (CBM) complex, which is constitutively active in certain lymphoma subtypes.[1][5]
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | EC50/GI50 (µM) | Reference |
| This compound | Biochemical | MALT1 Protease | 3 | - | - | [6] |
| This compound | IL-2 Reporter | MALT1-dependent IL-2 | - | Jurkat | 0.02 | [6][7] |
| MLT-985 | Biochemical | MALT1 Protease | 3 | - | - | [5][8] |
| MLT-985 | Proliferation | OCI-Ly3 | - | OCI-Ly3 | 0.12 (EC50) | [5] |
| MLT-985 | ROS Production | OCI-Ly3 | - | OCI-Ly3 | 0.03 (IC50) | [5] |
| MLT-985 | Growth in Soft Agar | OCI-Ly3 | - | OCI-Ly3 | 0.24 (IC50) | [5] |
| MLT-985 | Growth in Soft Agar | BJAB | - | BJAB | > 10 | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the MALT1 signaling pathway and a general workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Fluorogenic MALT1 Protease Activity Assay (In Vitro)
This protocol measures the direct inhibitory effect of this compound on MALT1 enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant MALT1 enzyme
-
MALT1 Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
This compound (dissolved in DMSO)
-
DMSO (for control)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in MALT1 Assay Buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
In a 96-well plate, add 50 µL of diluted this compound or vehicle control to each well.
-
Add 25 µL of recombinant MALT1 enzyme (at a final concentration to be optimized for linear signal) to each well.
-
Incubate the plate at 30°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate Ac-LRSR-AMC (final concentration of 20 µM) to all wells.[1]
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 30°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2-5 minutes for 60-90 minutes.[1]
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of MALT1 activity against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for MALT1 Substrate Cleavage (Cellular)
This protocol assesses the ability of this compound to inhibit the cleavage of endogenous MALT1 substrates in a cellular context. ABC-DLBCL cell lines like OCI-Ly3, HBL-1, or TMD8 are suitable models due to their constitutive MALT1 activity.[4][5]
Materials:
-
ABC-DLBCL cell line (e.g., HBL-1, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (for control)
-
Proteasome inhibitor (e.g., MG-132, optional)[4]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-RelB, anti-BCL10) and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
Procedure:
-
Seed cells (e.g., 2 x 10^6 cells/well in a 6-well plate) and allow them to adhere or stabilize overnight.
-
Treat cells with various concentrations of this compound or DMSO vehicle control for 12-24 hours.[4][8]
-
(Optional) In the final 1.5-2 hours of treatment, add a proteasome inhibitor like MG-132 (5 µM) to prevent the degradation of cleaved substrate fragments.[4][7]
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer for 30 minutes on ice.
-
Clarify the lysates by centrifugation at 12,000 rpm for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the MALT1 substrate of interest (e.g., CYLD) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
Image the blot. Inhibition of MALT1 is indicated by a decrease in the cleaved form of the substrate and/or an accumulation of the full-length form.[4][8]
Protocol 3: Cell Viability and Proliferation Assay
This protocol measures the effect of MALT1 inhibition by this compound on the viability and proliferation of MALT1-dependent cancer cells.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3) and a control GCB-DLBCL cell line (e.g., SUDHL-6)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (for control)
-
White, clear-bottom 96-well plates for luminescence assays or standard plates for other methods.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or proliferation dye (e.g., CFSE).
Procedure (using a luminescence-based viability assay):
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 96-well plates in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72-120 hours in a standard cell culture incubator (37°C, 5% CO2).[9]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent (e.g., 100 µL of CellTiter-Glo® reagent) to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the results against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable tool for investigating the role of MALT1 protease activity in cellular signaling and disease. The protocols outlined above provide a framework for characterizing its inhibitory effects, from direct enzyme inhibition to cellular consequences on substrate cleavage and cell viability. These methods will enable researchers to further elucidate the therapeutic potential of targeting MALT1 in lymphomas and other MALT1-dependent diseases.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 7. rupress.org [rupress.org]
- 8. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of MALT1 Inhibitors Using (R)-MLT-985 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MLT-985 is a potent and selective, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase.[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors in lymphocytes.[3][4] Dysregulation of the MALT1 signaling pathway is implicated in various B-cell lymphomas, making it an attractive therapeutic target.[3] this compound serves as an excellent reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel MALT1 inhibitors.
These application notes provide detailed protocols for both biochemical and cell-based HTS assays to identify and characterize MALT1 inhibitors, using this compound as a positive control.
MALT1 Signaling Pathway
The engagement of B-cell or T-cell receptors initiates a signaling cascade that leads to the formation of the CBM complex. Within this complex, MALT1's paracaspase activity is activated, leading to the cleavage of several substrates, including BCL10, and subsequent activation of the IKK complex. This ultimately results in the activation of the NF-κB transcription factor, promoting cell survival and proliferation.
Data Presentation
Table 1: Potency of this compound and Other MALT1 Inhibitors
| Compound | Type | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| This compound | Allosteric | 3 | 20 (IL-2 release) | [2][5] |
| Z-VRPR-FMK | Covalent Peptide | 11 | - | [6] |
| MI-2 | Irreversible | 5,840 | ~1,000 (Growth) | [1] |
IC50 values can vary depending on assay conditions.
Table 2: Representative HTS Assay Performance Metrics for MALT1
| Parameter | Value | Description | Reference |
| Z' Factor | > 0.7 | A measure of assay quality, with >0.5 being excellent for HTS. | [7] |
| Signal to Background | > 10 | The ratio of the signal from an uninhibited reaction to the background signal. | [8] |
| Hit Rate | 0.2 - 0.7% | The percentage of compounds identified as "hits" in a primary screen. | [7] |
Experimental Protocols
Biochemical High-Throughput Screening Assay for MALT1 Protease Activity
This protocol describes a fluorescence-based assay to measure the enzymatic activity of MALT1, suitable for HTS in 384- or 1536-well formats.[7]
Materials:
-
Recombinant human MALT1 protein
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well or 1536-well black, low-volume microplates
-
Plate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense a small volume (e.g., 50-100 nL) of the compound solutions into the assay plates. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.
-
Enzyme Preparation: Dilute recombinant MALT1 to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Enzyme Addition: Add the diluted MALT1 enzyme solution to all wells except the negative control wells. Add Assay Buffer without enzyme to the negative control wells.
-
Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Addition: Prepare the fluorogenic substrate solution in Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity of each well at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.
-
Normalize the data to the positive (DMSO) and negative (no enzyme) controls to determine the percent inhibition for each compound.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based High-Throughput Screening Assay for MALT1 Activity
This protocol describes a cell-based assay to measure MALT1 activity in a cellular context, which is crucial for confirming the cell permeability and on-target activity of potential inhibitors.
Materials:
-
A suitable human lymphocyte cell line (e.g., Jurkat T-cells for IL-2 release, or ABC-DLBCL cell lines for proliferation).
-
Cell culture medium and supplements.
-
Stimulating agents (e.g., PMA and Ionomycin for Jurkat cells).
-
Assay reagents for measuring the desired endpoint (e.g., IL-2 ELISA kit, cell viability reagent like CellTiter-Glo®).
-
This compound (positive control).
-
DMSO (vehicle control).
-
384-well clear or white-walled microplates.
-
Plate reader for the chosen detection method (e.g., absorbance, luminescence).
Protocol:
-
Cell Plating: Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Addition: Add the test compounds and this compound at various concentrations to the cell plates. Include DMSO as a vehicle control.
-
Incubation: Incubate the plates for a sufficient period to allow for compound uptake and target engagement (e.g., 1-24 hours).
-
Cell Stimulation (for IL-2 release assay): Add stimulating agents (e.g., PMA/Ionomycin) to the wells to activate the T-cell receptor signaling pathway and induce MALT1 activity. Incubate for an appropriate time (e.g., 6-24 hours). For proliferation assays, this step is omitted.
-
Endpoint Measurement:
-
IL-2 Release: Collect the cell supernatant and measure the concentration of secreted IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Add the cell viability reagent to the plates and measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (stimulated/untreated) and negative (unstimulated/vehicle) controls to calculate the percent inhibition.
-
Determine the IC50 values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening and identification of novel MALT1 inhibitors. The use of this compound as a potent and selective reference compound is crucial for assay validation and for benchmarking the potency of newly identified hits. These assays, coupled with the understanding of the MALT1 signaling pathway, will facilitate the discovery of new therapeutic agents for the treatment of B-cell malignancies and other diseases driven by aberrant MALT1 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 - Wikipedia [en.wikipedia.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting (R)-MLT-985 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-MLT-985, a potent MALT1 protease inhibitor.[1][2][3][4] The following information is intended to help overcome challenges related to the solubility of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer/cell culture medium. Why is this happening and what can I do?
A1: This is a common issue for compounds with low aqueous solubility. This compound is soluble in organic solvents like DMSO, but its solubility can decrease significantly when diluted into a predominantly aqueous environment, causing it to "crash out" of solution.[5][6][7]
Here are some initial troubleshooting steps:
-
Optimize DMSO Concentration: Try making intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous medium. This can prevent localized high concentrations of the compound from precipitating upon contact with the buffer.[5] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[5]
-
Order of Addition and Mixing: Always add the DMSO stock to the aqueous buffer, not the other way around. Ensure rapid and vigorous mixing immediately after adding the stock to promote uniform dispersion.[5]
-
Gentle Warming: Gently warming your aqueous medium to 37°C before and after adding the compound can sometimes help improve solubility. However, be cautious about the compound's stability at higher temperatures.[5][6]
-
Sonication: A brief sonication in a water bath sonicator can help break up precipitate and aid in dissolution.[5][6]
Q2: My experimental results are inconsistent. Could this be related to the solubility of this compound?
A2: Yes, inconsistent results are often a symptom of poor solubility. If the compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended.[8][9] High variability in plasma concentrations during in vivo studies can also be a result of poor dissolution in the gastrointestinal tract.[8] To ensure consistency, visually inspect your solutions for any precipitate before use. If you suspect insolubility, it is recommended to filter the solution and measure the concentration of the filtrate to determine the actual amount of dissolved compound.
Q3: Are there alternative formulation strategies to improve the aqueous solubility of this compound for my experiments?
A3: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble compounds.[10][11][12][13] The choice of method depends on the specific requirements of your experiment. Some common strategies include:
-
Co-solvents: Using a mixture of water and a water-miscible solvent in which the drug is more soluble can significantly increase its solubility.[10][14][15][16] Examples of co-solvents used in research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can improve solubility.[5][10] Acidic compounds are more soluble at higher pH, while basic compounds are more soluble at lower pH.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug.[11][15]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[11][13][14]
Troubleshooting Guide: Comparative Solubility of this compound
The following table presents hypothetical data to illustrate how different formulation strategies could enhance the aqueous solubility of this compound.
| Formulation Strategy | Solvent/Vehicle | Hypothetical Solubility (µg/mL) | Fold Increase (vs. Water) | Notes |
| Control | Deionized Water | 0.1 | 1 | Baseline solubility is very low. |
| pH Adjustment | pH 7.4 Phosphate Buffer | 0.5 | 5 | Modest improvement for ionizable compounds.[9] |
| Co-solvency | 10% DMSO in PBS | 10 | 100 | A common starting point for in vitro assays. |
| Co-solvency | 20% PEG400 in Water | 25 | 250 | PEG can be a suitable vehicle for in vivo studies. |
| Complexation | 10% HP-β-CD in Water | 50 | 500 | Significant solubility enhancement.[9] |
Experimental Protocol: Preparation of this compound for In Vitro Cellular Assays
This protocol describes a general method for preparing a working solution of this compound for use in cellular assays, aiming to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a high concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly for 1-2 minutes until the compound is fully dissolved. A brief sonication may be used to aid dissolution.[5]
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][17]
-
-
Prepare Intermediate Dilutions (if necessary):
-
From your 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[5] This helps in achieving a low final DMSO concentration in your assay.
-
-
Prepare the Final Aqueous Working Solution:
-
Pre-warm your aqueous buffer (e.g., cell culture medium) to 37°C.[6]
-
Add a small volume of the appropriate DMSO stock/intermediate to the pre-warmed aqueous buffer to achieve your desired final concentration. Crucially, add the DMSO stock to the buffer, not the reverse. [5]
-
Immediately after adding the DMSO stock, vortex the solution vigorously to ensure rapid and uniform dispersion.[5]
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, you may need to try a lower concentration or a different solubilization strategy.
-
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of the MALT1 protease, which is a key component of the CARD11/BCL10/MALT1 (CBM) signaling complex.[1][2][3][17] This pathway is crucial for NF-κB activation in lymphocytes and is aberrantly active in certain types of lymphomas.[1][3][17]
Caption: The CARD11/BCL10/MALT1 signaling pathway inhibited by this compound.
Caption: A logical workflow for troubleshooting the insolubility of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound I CAS#: 1832577-07-7 I MALT1 protease inhibitor I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wjbphs.com [wjbphs.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. longdom.org [longdom.org]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with (R)-MLT-985
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-MLT-985, a potent and selective allosteric MALT1 protease inhibitor.[1][2][3] This guide is designed to help you interpret unexpected experimental outcomes and provide actionable steps to identify the root cause.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected decrease in cell viability in my ABC-DLBCL cell line known to be dependent on MALT1 signaling after treatment with this compound. What are the possible causes?
A1: Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting this issue is recommended. First, verify the identity and integrity of your this compound compound. Second, confirm that the compound is soluble and stable in your cell culture medium. Third, assess the MALT1 pathway activity in your specific cell line to ensure it is a valid model. Finally, consider the possibility of acquired resistance or inherent differences in your cell line.
Q2: My this compound stock solution appears cloudy or has visible precipitate after thawing. Is it still usable?
A2: No, you should not use a stock solution with visible precipitate. Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing and unreliable experimental results. This can be caused by improper storage, repeated freeze-thaw cycles, or the choice of solvent. It is recommended to prepare a fresh stock solution. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes.
Q3: I am observing significant cytotoxicity in my negative control cell line that does not have aberrant MALT1 signaling. Is this an expected off-target effect?
A3: While this compound is a highly selective MALT1 inhibitor, off-target effects at high concentrations are a possibility for any small molecule inhibitor.[3][4] It is crucial to determine if the observed cytotoxicity is due to a specific off-target interaction or a non-specific effect. A dose-response experiment is the first step to determine the concentration at which the toxicity is observed. If toxicity occurs at concentrations significantly higher than the IC50 for MALT1 inhibition, it is likely a non-specific effect.
Q4: I have read that another MALT1 inhibitor, MI-2, can induce ferroptosis by targeting GPX4. Should I be concerned about this with this compound?
A4: Current research indicates that unlike MI-2, this compound does not induce ferroptosis and does not directly target GPX4.[5] This suggests that the ferroptosis-inducing effect of MI-2 is independent of MALT1 inhibition.[5] Therefore, if you observe signs of ferroptosis in your experiments with this compound, it is an unexpected result that warrants further investigation into other experimental variables.
Troubleshooting Guides
Issue 1: Sub-optimal or No Efficacy in a MALT1-Dependent Cell Line
If you are not observing the expected biological effect of this compound in a cell line that should be sensitive (e.g., OCI-Ly3), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing lack of efficacy.
-
Verification of MALT1 Pathway Inhibition via Western Blot:
-
Objective: To confirm that this compound is inhibiting its direct target, MALT1, in the treated cells.
-
Methodology:
-
Seed ABC-DLBCL cells (e.g., OCI-Ly3) and allow them to adhere or stabilize in culture.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved BCL10, cleaved CYLD, or cleaved RELB (known MALT1 substrates), and a loading control (e.g., β-actin or GAPDH).[1]
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Expected Outcome: A dose-dependent decrease in the levels of cleaved MALT1 substrates in this compound-treated cells compared to the vehicle control.
-
| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) |
| Cleaved BCL10 (Relative Units) | 1.0 | 0.8 | 0.3 | 0.1 |
| Cleaved CYLD (Relative Units) | 1.0 | 0.7 | 0.2 | 0.05 |
| β-actin (Relative Units) | 1.0 | 1.0 | 1.0 | 1.0 |
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Expected Outcome: A dose-dependent decrease in cell viability, from which an IC50 value can be calculated. The expected IC50 for sensitive cell lines is in the low nanomolar range.[1][2]
-
Issue 2: Unexpected Cytotoxicity in a Negative Control Cell Line
If you observe cytotoxicity in a cell line that is not expected to be sensitive to MALT1 inhibition, it is important to distinguish between off-target effects and non-specific toxicity.
Caption: On-target vs. potential off-target effects of this compound.
-
Kinase Profiling:
-
Objective: To determine if this compound inhibits other kinases at concentrations where unexpected cytotoxicity is observed.
-
Methodology:
-
Submit a sample of this compound to a commercial kinase profiling service.
-
Screen the compound against a panel of several hundred kinases at one or two concentrations (e.g., 1 µM and 10 µM).
-
The service will provide data on the percent inhibition of each kinase.
-
-
Expected Outcome: Ideally, this compound will show high selectivity for MALT1 with minimal inhibition of other kinases. Significant inhibition of other kinases could explain off-target effects.
-
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| MALT1 | 99% | 100% |
| Kinase A | 2% | 15% |
| Kinase B | 5% | 65% |
| Kinase C | 0% | 8% |
-
Assessment of Apoptosis and Necrosis:
-
Objective: To characterize the mechanism of cell death observed in the negative control cell line.
-
Methodology:
-
Treat the control cells with a cytotoxic concentration of this compound and a vehicle control.
-
Stain the cells with Annexin V (an early marker of apoptosis) and a viability dye like Propidium Iodide (PI) or DAPI (to identify necrotic or late apoptotic cells).
-
Analyze the stained cells using flow cytometry.
-
-
Expected Outcome: The results will indicate whether the observed cytotoxicity is primarily due to apoptosis, necrosis, or another form of cell death, which can provide clues about the potential off-target mechanism.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MLT-985 potential off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using (R)-MLT-985, a potent and highly selective allosteric MALT1 protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, allosteric, and orally active inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.[1][2] It does not bind to the active site but to an allosteric site, locking the enzyme in an inactive conformation. Its high selectivity is attributed to the fact that MALT1 is the only human paracaspase. By inhibiting MALT1, this compound suppresses aberrant signaling in the CARD11/BCL10/MALT1 (CBM) complex, which is crucial for the survival and proliferation of certain cancer cells, particularly those of the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[1][2]
Q2: Is this compound known to have significant off-target effects?
This compound has demonstrated high selectivity for MALT1 protease. In a screening panel against 23 human proteases, including cysteine proteases like caspases and cathepsins, this compound showed no significant activity, with IC50 values all exceeding 10 µM. This high selectivity minimizes the potential for classical off-target effects.
Q3: How does this compound differ from other MALT1 inhibitors like MI-2?
This compound is a potent and highly selective allosteric inhibitor. In contrast, the compound MI-2 is a less potent, irreversible MALT1 inhibitor that has been shown to induce ferroptosis by directly targeting Glutathione Peroxidase 4 (GPX4) in a MALT1-independent manner.[3] Studies have confirmed that this compound does not inhibit GPX4 enzymatic activity and does not induce ferroptosis, highlighting its superior selectivity.[3]
Troubleshooting Guide
Issue 1: Unexpected cell death observed in my in vitro experiments.
-
Question: Could the observed cytotoxicity be due to an off-target effect of this compound?
-
Answer: While this compound is highly selective, it is crucial to verify that the observed cell death is due to on-target MALT1 inhibition, especially in cell lines dependent on the CBM pathway for survival.
-
Recommendation: Perform a rescue experiment by overexpressing a catalytically active MALT1 to see if it mitigates the cytotoxic effects.
-
Recommendation: Use a structurally distinct MALT1 inhibitor as a control to confirm that the phenotype is specific to MALT1 inhibition.
-
Note: this compound has been shown not to induce ferroptosis, an off-target effect observed with the less selective MALT1 inhibitor MI-2.[3]
-
Issue 2: In my in vivo study, I'm observing signs of systemic inflammation or autoimmune-like symptoms after prolonged treatment.
-
Question: Are these inflammatory symptoms indicative of an off-target effect?
-
Answer: Not necessarily. Prolonged and potent inhibition of MALT1 protease can lead to a reduction in the number and function of regulatory T cells (Tregs). This is considered an on-target toxicity. The loss of Treg-mediated immune suppression can result in a progressive IPEX-like (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked) pathology.
-
Key Observations from Preclinical Studies with a similar inhibitor, MLT-943:
-
-
Troubleshooting Steps:
-
Monitor Treg populations: Regularly perform flow cytometry analysis of peripheral blood or lymphoid tissues to quantify CD4+Foxp3+ Treg cells. A significant decrease in this population is a strong indicator of on-target MALT1 inhibition.
-
Histopathological Analysis: Examine tissues (e.g., intestine, liver, skin) for signs of mononuclear cell infiltration.
-
Dose and Duration Adjustment: Consider whether the dose and duration of your experiment can be modified to achieve the desired therapeutic effect while minimizing the impact on Treg homeostasis. Short-term or intermittent dosing schedules could be explored.
-
Quantitative Data
The selectivity of this compound has been assessed against a panel of human proteases. The results demonstrate a high degree of selectivity for MALT1.
Table 1: Selectivity Profile of this compound against Human Proteases
| Target | IC50 (µM) |
| MALT1 | 0.003 |
| Caspase 1 | >10 |
| Caspase 2 | >10 |
| Caspase 3 | >10 |
| Caspase 6 | >10 |
| Caspase 7 | >10 |
| Caspase 8 | >10 |
| Caspase 9 | >10 |
| Cathepsin B | >10 |
| Cathepsin D | >10 |
| Cathepsin G | >10 |
| Cathepsin H | >10 |
| Cathepsin K | >10 |
| Cathepsin L | >10 |
| Cathepsin S | >10 |
| Chymotrypsin | >10 |
| Elastase | >10 |
| Kallikrein | >10 |
| Plasmin | >10 |
| Thrombin | >10 |
| Trypsin | >10 |
| t-PA | >10 |
| u-PA | >10 |
Experimental Protocols
Protease Selectivity Panel Assay
The selectivity of this compound was determined using commercially available enzymatic assays.
-
Enzymes and Substrates: A panel of purified human proteases was used. Each enzyme was assayed with its specific fluorogenic substrate.
-
Compound Preparation: this compound was serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
The protease and the inhibitor (this compound) were pre-incubated in the assay buffer for a specified period (e.g., 15-30 minutes) at room temperature.
-
The reaction was initiated by the addition of the specific fluorogenic substrate.
-
The fluorescence intensity was measured over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of substrate cleavage was calculated from the linear phase of the reaction. The percent inhibition at each concentration of this compound was determined relative to a DMSO control. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (R)-MLT-985 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the MALT1 inhibitor, (R)-MLT-985. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[1][2] Its primary mechanism of action is the suppression of the CARD11/BCL10/MALT1 (CBM) signaling complex.[1][2] This complex is crucial for the activation of the NF-κB pathway, which promotes cell survival and proliferation in certain cancers, particularly B-cell malignancies like Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[3][4] By inhibiting MALT1's proteolytic activity, this compound blocks downstream NF-κB signaling, leading to decreased cancer cell growth.[2]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to MALT1 inhibitors in general can arise from several factors:
-
Activation of Bypass Signaling Pathways: The most commonly observed mechanism is the activation of alternative survival pathways to compensate for the inhibition of NF-κB. A key bypass pathway is the PI3K/AKT/mTOR signaling cascade. Inhibition of MALT1 can lead to a feedback activation of mTOR signaling, promoting cell survival and proliferation.[5][6][7]
-
Overexpression of MALT1: Increased expression of the MALT1 protein could potentially require higher concentrations of the inhibitor to achieve the same level of therapeutic effect.[8]
-
Mutations in the MALT1 Allosteric Binding Site: Although less common for allosteric inhibitors compared to active site inhibitors, mutations in the binding pocket of this compound on the MALT1 protein could reduce the inhibitor's binding affinity and efficacy.
Q3: How can I overcome resistance to this compound in my experiments?
The most promising strategy to overcome resistance to MALT1 inhibitors is through combination therapy.[6][9] Based on the known resistance mechanisms, the following combinations are rational approaches:
-
Combination with mTOR inhibitors: Since MALT1 inhibition can activate mTOR signaling as a survival mechanism, co-treatment with an mTOR inhibitor (e.g., rapamycin (B549165) or everolimus) can synergistically kill cancer cells.[5][6][7]
-
Combination with PI3K inhibitors: Targeting the PI3K/AKT pathway, which is upstream of mTOR, is another effective strategy to counteract this resistance mechanism.
-
Combination with BCL2 inhibitors: The B-cell lymphoma 2 (BCL2) protein is a key anti-apoptotic factor. Combining this compound with a BCL2 inhibitor like venetoclax (B612062) has been shown to induce synergistic antitumor activity in B-cell lymphoma models.[9]
-
Combination with BTK inhibitors: In some contexts, MALT1 overexpression is associated with resistance to Bruton's tyrosine kinase (BTK) inhibitors.[8] Co-targeting both MALT1 and BTK may be a valuable strategy in such cases.[8]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Guide 1: Cell Viability Assays
Issue: Inconsistent or unexpected results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo).
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug concentration. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Prepare fresh serial dilutions of this compound for each experiment. |
| This compound shows lower than expected efficacy | 1. Cell line is inherently resistant. 2. Suboptimal incubation time. 3. This compound degradation. | 1. Confirm MALT1 expression and dependence in your cell line via Western blot or literature search. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Prepare fresh this compound solutions for each experiment and store the stock solution according to the manufacturer's instructions. |
| Discrepancy between different viability assays | 1. Assay interference. Tetrazolium-based assays (MTT, MTS) measure metabolic activity, which can be affected by the drug in ways that don't directly correlate with cell death.[10][11][12] 2. Different assay endpoints. | 1. Use a non-metabolic assay for confirmation, such as a trypan blue exclusion assay (for cell counting) or an ATP-based assay like CellTiter-Glo (which measures cellular ATP levels).[13] 2. Be aware that some assays measure cytotoxicity (cell death), while others measure cytostatic effects (inhibition of proliferation). |
Guide 2: Western Blot Analysis
Issue: Difficulty in detecting changes in MALT1 signaling pathway proteins.
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for target protein | 1. Low protein abundance. 2. Inefficient antibody. 3. Poor protein transfer. | 1. Increase the amount of protein loaded onto the gel. 2. Use a validated antibody at the recommended dilution. For MALT1, a dilution of 1:1000 is often recommended for polyclonal antibodies.[7][10] 3. Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
| High background | 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. 3. Increase the number and duration of wash steps with TBST. |
| Non-specific bands | 1. Primary antibody cross-reactivity. 2. Protein degradation. | 1. Use a more specific monoclonal antibody if available. Run appropriate controls, such as lysates from cells where the target protein is knocked down. 2. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Guide 3: Drug Synergy Experiments
Issue: Difficulty in designing and interpreting drug combination studies.
| Problem | Possible Cause | Suggested Solution |
| Unclear synergistic effect | 1. Inappropriate drug ratio. 2. Incorrect data analysis. | 1. Perform a checkerboard assay with a range of concentrations for both this compound and the combination drug to identify synergistic ratios. 2. Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][14][15] |
| High variability in synergy results | 1. Inconsistent experimental setup. 2. Cell line heterogeneity. | 1. Standardize all experimental parameters, including cell seeding density, drug preparation, and incubation times. 2. Ensure you are using a homogenous cell population. Consider single-cell cloning if necessary. |
Experimental Protocols
Protocol 1: Western Blot Analysis of MALT1 Pathway Inhibition
This protocol describes how to assess the effect of this compound on the MALT1 signaling pathway by measuring the levels of key proteins.
Materials:
-
Cancer cell lines (e.g., ABC-DLBCL cell line OCI-Ly3)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MALT1, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-cleaved-CYLD, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Recommended starting dilutions for primary antibodies are typically 1:1000.[7][10]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
Expected Results:
Treatment with this compound is expected to decrease the phosphorylation of IκBα and p65, and reduce the cleavage of MALT1 substrates like CYLD, indicating inhibition of the NF-κB pathway.
Quantitative Data Summary:
| Protein | Expected Change with this compound | Recommended Antibody Dilution |
| p-IκBα | Decrease | 1:1000 |
| Total IκBα | No significant change | 1:1000 |
| p-p65 | Decrease | 1:1000 |
| Total p65 | No significant change | 1:1000 |
| Cleaved CYLD | Decrease | 1:1000 |
| MALT1 | No significant change | 1:1000[6][7][16] |
| Loading Control | No change | 1:5000 |
Protocol 2: Checkerboard Assay for Drug Synergy
This protocol outlines the checkerboard method to assess the synergistic effects of this compound with another compound (e.g., an mTOR inhibitor).
Materials:
-
Cancer cell line
-
This compound
-
Combination drug (Drug B)
-
96-well plates
-
Cell culture medium
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Procedure:
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) for this compound and Drug B individually.
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of Drug B along the y-axis. Include wells with each drug alone and a no-drug control.
-
Cell Seeding and Treatment: Seed the cells into the 96-well plate and allow them to adhere. Add the drug combinations to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use these values to calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.[14]
Interpretation of Combination Index (CI):
| CI Value | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive effect |
| > 1.1 | Antagonism |
Visualizations
Caption: MALT1 signaling pathway and points of therapeutic intervention.
Caption: Workflow for determining drug synergy using a checkerboard assay.
Caption: Logical flow of resistance development and its mitigation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining precision oncology and immunotherapy by targeting the MALT1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. punnettsquare.org [punnettsquare.org]
- 6. MALT1 Polyclonal Antibody (PA5-102587) [thermofisher.com]
- 7. MALT1 Antibody (#2494) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. MALT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. MALT1 Polyclonal Antibody (PA5-79622) [thermofisher.com]
Technical Support Center: (R)-MLT-985 and the PI3K/mTOR Pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the feedback loop activation in the PI3K/mTOR pathway upon treatment with (R)-MLT-985, a potent MALT1 protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[1] Its primary mechanism of action is the inhibition of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of antigen receptor signaling, particularly in B-cell lymphomas.[1]
Q2: What is the rationale for investigating the effect of a MALT1 inhibitor on the PI3K/mTOR pathway?
Recent studies have revealed a crosstalk between the CBM/MALT1 signaling axis and the PI3K/mTOR pathway. Inhibition of MALT1 has been shown to induce a compensatory feedback activation of the mTOR signaling pathway in certain cancer cell types, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2] This feedback loop can potentially limit the therapeutic efficacy of MALT1 inhibitors when used as a monotherapy.
Q3: What is the hypothesized mechanism of the feedback activation of the PI3K/mTOR pathway upon this compound treatment?
While the exact mechanism is still under investigation, it is hypothesized that the inhibition of MALT1 protease activity disrupts a negative regulatory signal that normally keeps mTOR signaling in check. This leads to an increased phosphorylation of key mTORC1 substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), promoting cell survival and proliferation.
Q4: Why is it important to study this feedback loop?
Understanding this feedback mechanism is critical for the rational design of combination therapies. By co-targeting MALT1 and the PI3K/mTOR pathway, it may be possible to overcome this resistance mechanism and achieve synergistic anti-tumor effects.[2]
Troubleshooting Guides
Western Blot Analysis of PI3K/mTOR Pathway Activation
Issue: Weak or no signal for phosphorylated proteins (e.g., p-S6K1, p-4E-BP1).
| Possible Cause | Recommendation |
| Low protein concentration | Ensure adequate protein loading (20-40 µg per lane is a good starting point). Perform a protein concentration assay (e.g., BCA) to accurately determine the concentration of your lysates. |
| Phosphatase activity during sample preparation | Always prepare lysates on ice and add phosphatase and protease inhibitor cocktails to the lysis buffer to preserve phosphorylation states.[3][4] |
| Suboptimal antibody concentration | Titrate the primary antibody to determine the optimal concentration. Refer to the manufacturer's datasheet for recommended starting dilutions. |
| Insufficient exposure time | Use a high-sensitivity ECL substrate and optimize the exposure time.[3][5] |
| Blocking buffer interference | For phospho-specific antibodies, BSA is often preferred over non-fat dry milk as a blocking agent, as milk contains phosphoproteins that can increase background.[3] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
Issue: High background on the Western blot.
| Possible Cause | Recommendation |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations. |
| Membrane drying out | Ensure the membrane remains hydrated throughout the entire process.[5] |
Co-Immunoprecipitation (Co-IP) for MALT1-mTOR Interaction
Issue: No detection of the co-immunoprecipitated protein (prey).
| Possible Cause | Recommendation |
| Weak or transient interaction | The interaction between MALT1 and mTOR may be weak or transient. Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the interaction before cell lysis. |
| Lysis buffer too stringent | Use a milder lysis buffer (e.g., with non-ionic detergents like NP-40) to preserve protein-protein interactions. Avoid harsh detergents like SDS. |
| Incorrect antibody for IP | Use an antibody that is validated for immunoprecipitation and recognizes an epitope that is accessible within the protein complex. |
| Insufficient amount of starting material | Increase the amount of cell lysate used for the Co-IP. |
Issue: High background with non-specific protein binding.
| Possible Cause | Recommendation |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. |
| Insufficient washing | Increase the number of washes and the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). |
| Antibody cross-reactivity | Include an isotype control antibody in a parallel experiment to ensure the interaction is specific to your antibody of interest. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of MALT1 inhibition. Researchers should generate their own data for this compound in their specific experimental system.
Table 1: In Vitro Potency of MALT1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| This compound | MALT1 Protease | Enzymatic Assay | 3 | - | [1] |
| This compound | MALT1-dependent IL-2 production | Cellular Assay | 20 | Jurkat | |
| MALT1 Inhibitor (MI-2) | MALT1 | Cell Growth Inhibition | 200-500 | ABC-DLBCL | [6] |
| MALT1 Inhibitor (Compound 3) | MALT1 | Cell Growth Inhibition | ~100-300 | ABC-DLBCL | [7] |
Table 2: Representative Data on Feedback Activation of mTOR Pathway by MALT1 Inhibition
| Treatment | Phospho-S6K1 (Thr389) Fold Change | Phospho-4E-BP1 (Thr37/46) Fold Change | Cell Line |
| MALT1 Inhibitor (1 µM, 24h) | 2.5 ± 0.4 | 1.8 ± 0.3 | ABC-DLBCL (e.g., OCI-Ly3) |
| Vehicle Control | 1.0 | 1.0 | ABC-DLBCL (e.g., OCI-Ly3) |
Data are hypothetical and for illustrative purposes. Actual results may vary.
Table 3: Representative Data for Synergistic Effect of MALT1 and mTOR Inhibitors
| Drug Combination | Concentration | Cell Viability (% of Control) | Combination Index (CI)* | Cell Line |
| This compound | 100 nM | 75% | - | ABC-DLBCL |
| mTOR Inhibitor (Everolimus) | 50 nM | 80% | - | ABC-DLBCL |
| This compound + Everolimus | 100 nM + 50 nM | 40% | < 1 (Synergy) | ABC-DLBCL |
Combination Index (CI) is calculated using the Chou-Talalay method.[8] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation status of key mTORC1 downstream targets, S6K1 and 4E-BP1.
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed ABC-DLBCL cells and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Co-Immunoprecipitation (Co-IP) of MALT1 and mTOR
Objective: To investigate the potential physical interaction between MALT1 and mTOR.
Materials:
-
ABC-DLBCL cell lysates
-
Co-IP lysis buffer (e.g., 1% NP-40 based buffer with protease and phosphatase inhibitors)
-
Anti-MALT1 antibody (IP-grade)
-
Rabbit IgG isotype control
-
Protein A/G magnetic beads
-
Wash buffer (Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Primary antibodies for Western blot: anti-mTOR, anti-MALT1
Procedure:
-
Cell Lysis: Prepare cell lysates using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-MALT1 antibody or an isotype control IgG overnight at 4°C.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using anti-mTOR and anti-MALT1 antibodies.
Mandatory Visualizations
Caption: this compound induced PI3K/mTOR feedback loop.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing On-Target Toxicity of MALT1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MALT1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the on-target toxicities associated with MALT1 inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target toxicity associated with MALT1 inhibitors?
A1: The primary on-target toxicity of MALT1 inhibitors stems from their essential role in the proper function and maintenance of the immune system. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key component in signaling pathways that control the activation, proliferation, and survival of lymphocytes, including T cells and B cells.[1][2] A critical aspect of this toxicity is the impact on regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmunity.[3] Prolonged or potent inhibition of MALT1's protease activity can lead to a reduction in Treg cell populations, potentially causing immune-related adverse events.[3][4]
Q2: What are the observable signs of on-target toxicity in preclinical models treated with MALT1 inhibitors?
A2: In preclinical studies, particularly in mice and rats, prolonged administration of potent MALT1 inhibitors has been associated with a dose-dependent reduction in circulating Treg frequencies.[4] This can lead to the development of an IPEX (immune dysregulation, polyendocrinopathy, enteropathy, X-linked)-like pathology, characterized by systemic autoimmunity, severe intestinal inflammation, high serum IgE levels, and mononuclear cell infiltration in multiple tissues.[4][5] However, some studies suggest that long-term MALT1 inactivation starting in adulthood may not lead to severe systemic inflammation, despite reduced Treg numbers.[6]
Q3: How does MALT1 inhibition affect NF-κB signaling and contribute to both efficacy and toxicity?
A3: MALT1 acts as a scaffold protein and a protease in the CBM (CARD11-BCL10-MALT1) complex, which is crucial for activating the NF-κB signaling pathway downstream of antigen receptor stimulation.[7][8] MALT1's protease activity amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators like A20 and RelB.[1][9] In cancer cells, particularly in certain lymphomas like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive MALT1 activity drives NF-κB-mediated survival, making MALT1 inhibitors effective anti-cancer agents.[9][10][11] However, this same pathway is vital for normal immune cell function. By suppressing NF-κB activation, MALT1 inhibitors can impair the function of effector T cells and, importantly, the suppressive function of Tregs, leading to on-target toxicity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high in-vivo toxicity (e.g., weight loss, inflammation) in animal models. | On-target toxicity due to excessive MALT1 inhibition leading to Treg depletion and autoimmunity. | 1. Dose Titration: Determine the minimal effective dose that achieves the desired therapeutic effect with acceptable toxicity.[3] 2. Intermittent Dosing: Implement a dosing schedule with treatment-free intervals to allow for the recovery of Treg populations.[3][12] 3. Selectivity Profiling: Ensure the inhibitor is highly selective for MALT1 to rule out off-target effects. |
| Discrepancy between in-vitro potency and in-vivo efficacy/toxicity. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance) of the inhibitor. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure levels with target engagement (e.g., MALT1 substrate cleavage) and biological response.[4] 2. Formulation Optimization: Improve the formulation to enhance bioavailability and achieve sustained target engagement. |
| Difficulty in assessing on-target toxicity in vitro. | Lack of appropriate assays to measure the impact on key immune cell populations. | 1. Treg Suppression Assays: Co-culture Tregs with effector T cells in the presence of the MALT1 inhibitor to assess the impact on Treg suppressive function. 2. Flow Cytometry Analysis: Monitor the frequency of Foxp3+ Tregs in peripheral blood mononuclear cell (PBMC) cultures upon treatment.[4] |
Quantitative Data Summary
Table 1: In Vitro Potency of a MALT1 Inhibitor (MLT-943) Across Species
| Assay Type | Species | IC50 (µM) |
| IL-2 Production (PBMC) | Human | 0.07 |
| Rat | 0.09 | |
| Dog | 0.08 | |
| IL-2 Production (Whole Blood) | Human | 0.6 |
| Rat | 0.8 | |
| Dog | 0.7 | |
| Data from preclinical studies of the MALT1 inhibitor MLT-943, demonstrating similar potency in inhibiting IL-2 production in PBMCs and whole blood across different species.[4] |
Table 2: Early Clinical Trial Results of a MALT1 Inhibitor (AUR112)
| Parameter | Finding |
| Safety | Generally well-tolerated. 84.6% of patients experienced Treatment Emergent Adverse Events (TEAEs), with only 14 events in 7 patients being treatment-related.[13] |
| Dose-Limiting Toxicity | One instance of Grade 3 neutropenia was reported.[14] |
| Efficacy (evaluable patients) | Overall response rate of 63.6% (6 partial responses, 1 complete response).[13][14] |
| Pharmacodynamics | Rapid and sustained inhibition of IL-2.[13][14] |
| Initial findings from the first two cohorts of a Phase 1 study of AUR112 in patients with relapsed/refractory lymphoid malignancies.[13][14] |
Experimental Protocols
1. MALT1 Substrate (CYLD) Cleavage Assay
This assay is used to quantify the proteolytic activity of MALT1 by measuring the cleavage of its substrate, CYLD.
-
Cell Culture: Culture Jurkat T cells (or other suitable cell lines) in appropriate media.
-
Stimulation and Inhibition:
-
Pre-treat cells with various concentrations of the MALT1 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) to activate MALT1.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the cleaved form of CYLD (neoepitope) and a loading control (e.g., β-actin).[15]
-
Incubate with a secondary antibody and visualize the bands using an appropriate detection system.
-
-
Quantification: Densitometry is used to quantify the amount of cleaved CYLD relative to the loading control.
2. NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a downstream effector of MALT1 signaling.
-
Cell Transfection: Transfect a suitable cell line (e.g., HBL-1) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.[16]
-
Inhibitor Treatment: Treat the transfected cells with the MALT1 inhibitor at various concentrations.
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the NF-κB pathway.[16]
3. In Vivo Treg Frequency Monitoring
This protocol outlines the monitoring of regulatory T cell populations in animal models treated with MALT1 inhibitors.
-
Animal Dosing: Administer the MALT1 inhibitor to rodents (e.g., rats) at predetermined doses and schedules.[4]
-
Blood Collection: Collect peripheral blood samples at various time points during the treatment and recovery phases.
-
Flow Cytometry Staining:
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD3+CD4+ T cell population and subsequently determine the percentage of Foxp3+CD25+ cells, which represent the Treg population.[4]
-
Visualizations
Caption: MALT1 signaling pathway leading to NF-κB activation.
Caption: Workflow for assessing MALT1 inhibitor on-target toxicity.
Caption: Strategies to mitigate on-target toxicity of MALT1 inhibitors.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aurigene Oncology Limited Announces Encouraging Initial Data From 1st Two Cohorts of Phase 1 Study of AUR112, an Oral Small Molecule Inhibitor of MALT1, in Relapsed/Refractory Lymphoid Malignancies – Company Announcement - FT.com [markets.ft.com]
- 14. Aurigene Oncology Limited Announces Encouraging Initial Data From 1st Two Cohorts of Phase 1 Study of AUR112, an Oral Small Molecule Inhibitor of MALT1, in Relapsed/Refractory Lymphoid Malignancies [businesswire.com]
- 15. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MLT-985 long-term treatment side effects in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term in vivo use of (R)-MLT-985, a potent and selective allosteric MALT1 protease inhibitor.[1][2][3][4] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease.[1][2] MALT1 is a key component of the CARD11/BCL10/MALT1 (CBM) signaling complex, which is crucial for NF-κB activation in lymphocytes.[1][2] By inhibiting the protease function of MALT1, this compound can suppress the growth and signaling of cancer cells that rely on this pathway, such as in certain B cell malignancies.[1][3]
Q2: What are the known long-term in vivo side effects of MALT1 protease inhibition?
A2: Prolonged pharmacological inhibition of MALT1 protease has been associated with the development of an Immunodysregulation Polyendocrinopathy Enteropathy X-linked (IPEX)-like pathology in preclinical models.[5][6] This is considered an on-target adverse effect.[5] Key characteristics of this pathology include a reduction in regulatory T cells (Tregs), systemic T cell activation, and mononuclear cell infiltration in various tissues.[6][7]
Q3: Are there specific clinical signs I should monitor for in my long-term animal studies?
A3: Yes. Based on studies with potent MALT1 inhibitors, you should monitor for signs of systemic inflammation.[6][7] Specific observations in rats have included severe intestinal inflammation, elevated serum IgE levels, and mast cell activation.[6] Regular monitoring of animal weight, food and water intake, and overall activity is crucial. Histopathological analysis of tissues, particularly the gastrointestinal tract, is recommended at the end of the study.
Q4: I am observing a decrease in the number of regulatory T cells (Tregs) in my study. Is this an expected outcome?
A4: Yes, a reduction in the frequency of Tregs is a known consequence of MALT1 protease inhibition.[6][7] This is a critical factor contributing to the observed IPEX-like pathology in preclinical models.[6] It is recommended to monitor Treg populations (e.g., CD4+FoxP3+ cells) in peripheral blood and lymphoid tissues throughout your long-term experiments.
Troubleshooting Guides
Issue 1: Unexpectedly severe inflammatory phenotype observed at therapeutic doses.
-
Potential Cause: The observed phenotype may be a direct consequence of the on-target inhibition of MALT1 protease, leading to a rapid decline in Treg function and subsequent immune dysregulation.[6]
-
Troubleshooting Steps:
-
Confirm Dose: Double-check your dosing calculations and preparation to rule out an accidental overdose.
-
Monitor Immune Cell Populations: Implement regular monitoring of Treg and effector T cell populations in your animals to correlate the onset of the inflammatory phenotype with changes in these cell types.
-
Dose De-escalation Study: Consider performing a dose-response study to identify a therapeutic window with an acceptable safety profile for your specific model.
-
Intermittent Dosing: Explore alternative dosing schedules (e.g., intermittent dosing) that may maintain efficacy while allowing for the recovery of Treg populations.
-
Issue 2: High variability in the inflammatory response between individual animals.
-
Potential Cause: The gut microbiome and the overall health status of the animals can significantly influence the severity of immune-mediated pathologies. Minor differences in the microbiome between animals could lead to varied responses to MALT1 inhibition.
-
Troubleshooting Steps:
-
Standardize Husbandry: Ensure all animals are housed under identical conditions with consistent diet and bedding.
-
Acclimatization: Allow for a sufficient acclimatization period before starting the experiment to minimize stress-related variables.
-
Microbiome Analysis: If feasible, consider performing a baseline analysis of the gut microbiome to identify any significant differences between animal groups.
-
Increase Group Size: A larger number of animals per group may be necessary to achieve statistical power when high inter-individual variability is present.
-
Data Presentation
Table 1: Summary of Potential Long-Term Side Effects of MALT1 Protease Inhibition in Rodent Models
| Parameter | Observation | Species | Duration | Reference |
| Regulatory T cells (Tregs) | Rapid and dose-dependent reduction in frequency | Rat, Dog | > 4 weeks | [6] |
| Effector T cells | Systemic activation and expansion | Rat | 13 weeks | [6] |
| Serum Immunoglobulins | High levels of IgE | Rat | 13 weeks | [6] |
| Gastrointestinal Tract | Severe intestinal inflammation | Rat | 13 weeks | [6] |
| Other Tissues | Mononuclear cell infiltration in multiple tissues | Rat | 13 weeks | [6] |
| Hematology | Increased eosinophils and basophils | Rat | > 5 weeks | [6] |
Experimental Protocols
Protocol 1: Monitoring of Regulatory T Cell Populations by Flow Cytometry
-
Sample Collection: Collect peripheral blood from animals at baseline and at regular intervals throughout the study.
-
Cell Staining:
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the remaining cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers using fluorescently conjugated antibodies against CD4 and CD25.
-
Fix and permeabilize the cells using a FoxP3 staining buffer set.
-
Stain for the intracellular marker FoxP3 using a fluorescently conjugated antibody.
-
-
Data Acquisition: Acquire stained cells on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population, followed by gating on CD4+ T cells. Within the CD4+ population, identify the percentage of FoxP3+ cells, which represent the Treg population.
Mandatory Visualization
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Monitoring Long-Term Side Effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving (R)-MLT-985 bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of (R)-MLT-985 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable exposure of this compound in our preclinical in vivo studies. What are the likely causes?
A1: Low and variable in vivo exposure of this compound is likely attributed to its poor aqueous solubility. One study noted that the related compound, MLT-985, has a low solubility of 0.004 mg/mL at pH 7.4[1]. Poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which in turn limits its absorption into the bloodstream. Factors such as the formulation used, diet of the animal models, and gastrointestinal pH can further contribute to the variability in exposure.
Q2: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility challenges of this compound and improve its oral bioavailability. These techniques aim to increase the dissolution rate and/or the concentration of the dissolved drug at the site of absorption.[2][3][4][5] Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[4][6]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can stabilize it in a higher-energy amorphous form, which has greater solubility and a faster dissolution rate compared to the crystalline form.[2][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be used to dissolve the lipophilic this compound in a lipid vehicle.[2][8] Upon contact with GI fluids, these formulations form fine emulsions or microemulsions, which can enhance drug solubilization and absorption.[8]
-
Complexation: The use of cyclodextrins can form inclusion complexes with this compound, effectively increasing its solubility in aqueous environments.[4][9]
Q3: Are there any specific excipients that are commonly used to improve the bioavailability of poorly soluble compounds like this compound?
A3: Yes, the choice of excipients is critical. For solid dispersions, common hydrophilic carriers include polymers like polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycol (PEG).[3] For lipid-based formulations, oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and cosolvents (e.g., ethanol, propylene (B89431) glycol) are frequently used. The selection of excipients should be based on the physicochemical properties of this compound and the desired formulation characteristics.
Q4: How do I select the most appropriate animal model for in vivo bioavailability studies of this compound?
A4: The choice of animal model depends on the research question. For initial bioavailability screening, rodents (mice or rats) are commonly used due to their cost-effectiveness and well-characterized physiology. It is important to consider species-specific differences in gastrointestinal physiology and drug metabolism. For instance, the gastric pH and GI transit time can vary between species, potentially impacting the dissolution and absorption of this compound.
Troubleshooting Guides
Issue: High variability in plasma concentrations of this compound between individual animals.
| Potential Cause | Troubleshooting Step |
| Inadequate Formulation | The formulation may not be robust enough to overcome physiological variability. Consider reformulating using techniques that are less susceptible to environmental factors in the GI tract, such as amorphous solid dispersions or SEDDS. |
| Food Effects | The presence of food can significantly alter the bioavailability of poorly soluble drugs.[4] Standardize the feeding schedule of the animals. It is common practice to fast animals overnight before dosing. |
| Dosing Inaccuracy | Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique and the volume administered to each animal. |
| Animal Health | Underlying health issues in individual animals can affect drug absorption and metabolism. Monitor the health of the animals throughout the study. |
Issue: Low overall systemic exposure (low AUC) of this compound.
| Potential Cause | Troubleshooting Step |
| Poor Solubility and Dissolution | This is the most likely cause for a poorly soluble compound. Implement a bioavailability-enhancing formulation strategy as discussed in the FAQs (e.g., particle size reduction, solid dispersion, lipid-based formulation). |
| High First-Pass Metabolism | The drug may be extensively metabolized in the liver before reaching systemic circulation.[4] While formulation changes can sometimes help by altering the absorption pathway (e.g., lymphatic uptake with lipid formulations), this may be an inherent property of the molecule.[2] Consider co-administration with a metabolic inhibitor in exploratory studies to assess the impact of first-pass metabolism. |
| Poor Permeability | While solubility is a known issue, poor permeability across the intestinal wall could also be a contributing factor. This can be assessed using in vitro models like Caco-2 cell assays. |
Data Presentation
Table 1: Hypothetical Comparison of Different this compound Formulation Strategies on Oral Bioavailability in Rats.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 4.0 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 50 | 120 ± 30 | 2.0 | 750 ± 150 | 300 |
| Solid Dispersion (1:4 drug to PVP K30) | 50 | 450 ± 90 | 1.5 | 3150 ± 500 | 1260 |
| SEDDS Formulation | 50 | 600 ± 120 | 1.0 | 4200 ± 700 | 1680 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with continued access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing. Ensure homogeneity of the formulation.
-
Dosing:
-
Weigh each animal immediately before dosing.
-
Administer the formulation orally via gavage at the desired dose volume (typically 5-10 mL/kg).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Determine the relative bioavailability of the test formulations compared to a reference formulation (e.g., aqueous suspension).
-
Mandatory Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. upm-inc.com [upm-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
(R)-MLT-985 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of (R)-MLT-985, a potent and selective MALT1 protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease. Its mechanism of action involves the suppression of the CARD11/BCL10/MALT1 (CBM) signaling complex. This complex is a critical component of the NF-κB signaling pathway, which is essential for the activation and proliferation of lymphocytes. By inhibiting MALT1's proteolytic activity, this compound blocks the cleavage of key substrates, thereby downregulating NF-κB signaling. This is particularly relevant in certain B-cell malignancies, such as Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL), which are often dependent on constitutive MALT1 activity for survival.
Q2: What are the primary research applications for this compound?
This compound is primarily used in cancer research, particularly for studying B-cell malignancies that exhibit aberrant CBM/NF-κB signaling. It is a valuable tool for investigating the role of MALT1 in lymphomagenesis and for the preclinical evaluation of MALT1 inhibition as a therapeutic strategy.
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5% v/v) to avoid solvent-induced toxicity.
Q4: What are the key signaling pathways affected by this compound?
The primary signaling pathway affected by this compound is the canonical NF-κB pathway. MALT1, as part of the CBM complex, is activated downstream of B-cell receptor (BCR) and T-cell receptor (TCR) signaling. Activated MALT1 cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD, and also cleaves other substrates like BCL10 and RelB to promote NF-κB activation.[1][2] this compound inhibits this proteolytic activity, thereby suppressing the activation of NF-κB target genes involved in cell survival and proliferation.
Q5: Are there any known resistance mechanisms to MALT1 inhibitors?
While research is ongoing, potential resistance mechanisms to MALT1 inhibitors could involve mutations in MALT1 that prevent drug binding or mutations downstream of MALT1 in the NF-κB pathway that bypass the need for MALT1 activity. For instance, cell lines with mutations in TAK1 or A20, which are downstream of MALT1, may show reduced sensitivity to MALT1 inhibition.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / System | IC50 Value | Reference |
| MALT1 Protease Activity | Biochemical Assay | 3 nM | [3] |
| MALT1-dependent IL-2 Secretion | Jurkat cells | 20 nM | [3] |
| IL-2 Release | Human PBMCs | 0.5 µM | [5] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Effective Concentration | Effect | Reference |
| Cell Growth Inhibition | OCI-Ly3 | Not specified | Inhibition of proliferation | [3] |
| MALT1 Substrate Cleavage | HBL-1 | Dose-dependent | Inhibition of CYLD cleavage | [3] |
Table 3: In Vivo Efficacy of a MALT1 Inhibitor
| Animal Model | Cell Line | Dosing Regimen | Effect | Reference |
| Xenograft | OCI-Ly3 | Not specified | Tumor regression | [5] |
| Xenograft | TMD8 | 30 mg/kg (i.p.) | Inhibition of tumor growth | [4] |
Signaling Pathway and Experimental Workflow Diagrams
CBM and NF-κB Signaling Pathway
Caption: The CARD11/BCL10/MALT1 (CBM) and NF-κB signaling pathway.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for evaluating a MALT1 inhibitor.
Experimental Protocols and Troubleshooting
In Vitro MALT1 Protease Activity Assay
Objective: To determine the direct inhibitory effect of this compound on MALT1 protease activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Z-VRPR-FMK)
-
DMSO (vehicle control)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the positive control and vehicle control (DMSO concentration should be constant across all wells).
-
Add 5 µL of the diluted compounds or controls to the wells of the microplate.
-
Add 10 µL of MALT1 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the MALT1 substrate solution to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Contaminated reagents or buffer.- Autofluorescence of the test compound. | - Use fresh, high-purity reagents.- Run a control with the compound and substrate but no enzyme to measure background fluorescence and subtract it from the data. |
| Low signal-to-noise ratio | - Insufficient enzyme or substrate concentration.- Sub-optimal assay buffer conditions (pH, DTT concentration). | - Optimize enzyme and substrate concentrations.- Titrate the pH and DTT concentration of the assay buffer. |
| Inconsistent results between replicates | - Pipetting errors.- Incomplete mixing of reagents. | - Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding each reagent. |
| No inhibition observed with this compound | - Incorrect compound concentration.- Inactive compound. | - Verify the concentration and integrity of the stock solution.- Test a fresh batch of the compound. |
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability and proliferation of MALT1-dependent cancer cell lines (e.g., OCI-Ly3).
Methodology:
-
Reagents and Materials:
-
OCI-Ly3 cells
-
Complete RPMI-1640 medium (with 10% FBS)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., a known cytotoxic agent)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plate
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed OCI-Ly3 cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound or controls to the respective wells. The final DMSO concentration should be consistent and non-toxic.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
For suspension cells like OCI-Ly3, centrifuge the plate to pellet the cells and carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percentage of viability versus the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| Low absorbance readings | - Low cell number.- Insufficient incubation time with MTT. | - Optimize the initial cell seeding density.- Increase the MTT incubation time. |
| This compound appears more toxic than expected | - Compound precipitation in the media.- High DMSO concentration. | - Visually inspect for precipitate under a microscope.- Ensure the final DMSO concentration is below 0.5%. |
| No effect on cell viability | - Cell line is not dependent on MALT1 signaling.- Insufficient incubation time with the compound. | - Use a MALT1-dependent cell line (e.g., OCI-Ly3, HBL-1).- Extend the incubation time with this compound. |
Western Blot for MALT1 Substrate Cleavage
Objective: To confirm the on-target activity of this compound by assessing the cleavage of known MALT1 substrates (e.g., CYLD, RelB).
Methodology:
-
Reagents and Materials:
-
OCI-Ly3 cells
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-CYLD, anti-RelB, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat OCI-Ly3 cells with varying concentrations of this compound for 4-24 hours. Include a vehicle control (DMSO).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Inhibition of MALT1 activity will result in an accumulation of the full-length, uncleaved substrate (e.g., full-length CYLD) and a decrease in the cleaved fragment.
-
Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry can be used to quantify the changes in protein band intensity.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No cleavage of the substrate is observed in the control | - The cell line does not have constitutive MALT1 activity.- The antibody is not specific to the cleaved or full-length protein. | - Use a cell line with known MALT1 activity (e.g., OCI-Ly3).- Validate the antibody using a positive control (e.g., cells stimulated to activate MALT1). |
| Weak or no signal for the target protein | - Low protein expression.- Inefficient antibody binding. | - Increase the amount of protein loaded.- Optimize the primary antibody concentration and incubation time. |
| High background on the blot | - Insufficient blocking.- High antibody concentration. | - Increase the blocking time or use a different blocking agent.- Titrate the primary and secondary antibody concentrations. |
In Vivo OCI-Ly3 Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Methodology:
-
Animals and Cell Line:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
OCI-Ly3 cells
-
-
Procedure:
-
Subcutaneously inject 5-10 x 10^6 OCI-Ly3 cells (resuspended in PBS and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in a suitable vehicle.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) according to the planned dosing schedule. The control group receives the vehicle only.
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Monitor for any signs of toxicity (e.g., significant body weight loss).
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor tumor take rate | - Low cell viability.- Insufficient cell number. | - Use cells in the exponential growth phase.- Increase the number of injected cells. |
| High variability in tumor growth | - Inconsistent cell injection.- Variation in animal health. | - Ensure consistent injection technique and volume.- Use healthy, age-matched animals. |
| Toxicity in the treatment group (e.g., weight loss) | - The dose of this compound is too high.- Vehicle-related toxicity. | - Perform a maximum tolerated dose (MTD) study to determine the optimal dose.- Run a control group with the vehicle alone. |
| Lack of efficacy | - Insufficient drug exposure.- The tumor model is resistant. | - Conduct pharmacokinetic studies to assess drug exposure.- Confirm the MALT1-dependency of the xenograft model. |
References
- 1. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
- 2. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (R)-MLT-985 and Other MALT1 Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of MALT1 inhibitors presents a promising frontier in the treatment of certain B-cell malignancies and autoimmune disorders. This guide provides an objective comparison of (R)-MLT-985 against other notable MALT1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making for future research and development.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key player in the activation of NF-κB signaling, a pathway crucial for the proliferation and survival of both normal and malignant lymphocytes.[1] Its role as a paracaspase makes it a compelling therapeutic target.[2] A number of small molecule inhibitors have been developed to target the proteolytic activity of MALT1, with this compound emerging as a potent and selective option.[3][4] This guide will compare this compound with other MALT1 inhibitors, including JNJ-67856633 (Safimaltib), MI-2, MLT-748, SGR-1505, and ONO-7018 (CTX-177).
Data Presentation: Quantitative Comparison of MALT1 Inhibitors
The following tables summarize the available quantitative data for this compound and other MALT1 inhibitors, focusing on their potency in biochemical and cellular assays.
Table 1: Biochemical Potency of MALT1 Inhibitors
| Inhibitor | Type | Biochemical IC50 (nM) |
| This compound | Allosteric | 3[4][5] |
| MLT-748 | Allosteric | 5[6][7][8][9] |
| MLT-943 | Allosteric | 40 (in IL-2 reporter gene assay)[10] |
| SGR-1505 | Allosteric | 1.3[11] |
| ONO-7018 (CTX-177) | Not specified | 24.9[12][13] |
| JNJ-67856633 (Safimaltib) | Allosteric | Not specified |
| MI-2 | Irreversible | 5840[14][15] |
| ABBV-525 | Small molecule | Not specified |
Table 2: Cellular Potency of MALT1 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular IC50/EC50 (nM) |
| This compound | Jurkat T cells | IL-2 Reporter Gene Assay | 20[16] |
| Human PBMCs | IL-2 Release | 500[4] | |
| OCI-Ly3 | Growth Inhibition | Not specified | |
| MLT-748 | MALT1mut/mut patient B cells | MALT1-W580S Stabilization | 69[6][17] |
| MLT-943 | Human PBMCs | IL-2 Secretion | 70-90[18] |
| Whole Blood | IL-2 Secretion | 600-800[18] | |
| SGR-1505 | OCI-LY10 | BCL10 Cleavage | 22[11] |
| OCI-LY10 | IL-10 Secretion | 36[11] | |
| OCI-LY10 | Antiproliferative | 71[11] | |
| REC-1 | Antiproliferative | 57[11] | |
| JNJ-67856633 (Safimaltib) | OCI-Ly3 | Cytokine Secretion (IL-6/10) | Not specified |
| MI-2 | HBL-1 | Growth Inhibition (GI50) | 200 |
| TMD8 | Growth Inhibition (GI50) | 500 | |
| OCI-Ly3 | Growth Inhibition (GI50) | 400 | |
| OCI-Ly10 | Growth Inhibition (GI50) | 400 | |
| ONO-7018 (CTX-177) | BTK inhibitor-resistant cell lines | Proliferation | Comparable to parent cell line[19] |
Mandatory Visualization
The following diagrams illustrate the MALT1 signaling pathway and a general experimental workflow for evaluating MALT1 inhibitors.
Caption: MALT1 Signaling Pathway and Point of Inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MLT-748 | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MLT-748|Cas# 1832578-30-9 [glpbio.cn]
- 10. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 12. Ono terminates development of Chordia’s cancer drug candidate | BioWorld [bioworld.com]
- 13. | BioWorld [bioworld.com]
- 14. MI 2, MALT1 inhibitor (CAS 1047953-91-2) | Abcam [abcam.com]
- 15. MALT1 inhibitor MI-2 - Immunomart [immunomart.com]
- 16. This compound - Immunomart [immunomart.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. abmole.com [abmole.com]
- 19. ashpublications.org [ashpublications.org]
A Preclinical Comparative Guide: (R)-MLT-985 versus MLT-943
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of two potent, orally bioavailable allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), (R)-MLT-985 and MLT-943. Both compounds were developed as part of the same pyrazolopyrimidine urea (B33335) program and serve as critical tool compounds for investigating the therapeutic potential of MALT1 inhibition. This document summarizes key preclinical data to inform researchers on their differential profiles in efficacy and safety.
Introduction to MALT1 Inhibition
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of antigen and other receptors in immune cells. As a dual-function protein with both scaffold and proteolytic (paracaspase) activities, MALT1 is a compelling therapeutic target for autoimmune diseases and certain B-cell malignancies. Both this compound and MLT-943 are allosteric inhibitors that target the protease function of MALT1.
In Vitro Potency and Selectivity
Both this compound and MLT-943 demonstrate potent inhibition of MALT1 protease activity in biochemical and cellular assays. This compound appears to have a higher biochemical potency.
| Parameter | This compound | MLT-943 | Reference |
| Biochemical IC50 | 3 nM | Not explicitly stated, but characterized as a potent inhibitor. | [1][2][3][4] |
| IL-2 Reporter Gene Assay (Jurkat T cells) IC50 | 20 nM | 40 ± 20 nM | [1][4][5] |
| IL-2 Release (Human PBMC) IC50 | 0.5 µM | 74 nM | [4][5] |
| IL-2 Release (Human Whole Blood) IC50 | Not Available | 0.6 - 0.8 µM | [6] |
| Selectivity | Excellent selectivity against a panel of 23 human proteases (all IC50 > 10 µM). | High selectivity against a range of proteases. | [4][5] |
Preclinical Efficacy
The preclinical evaluation of this compound and MLT-943 has been conducted in different disease models, reflecting a potential divergence in their intended therapeutic applications.
This compound in Oncology
This compound has been primarily investigated in the context of B-cell malignancies, particularly Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where MALT1 activity is often constitutive.
-
In Vitro: this compound suppresses the growth of ABC-DLBCL cell lines and inhibits aberrant CARD11/BCL10/MALT1 complex signaling.[1]
-
In Vivo: In a CARD11-mutant ABC-DLBCL xenograft model (OCI-Ly3), this compound demonstrated tumor regression.[2][4]
MLT-943 in Autoimmunity
MLT-943 has been extensively studied in models of autoimmunity and inflammation.
-
In Vivo: In a rat collagen-induced arthritis model, prophylactic treatment with MLT-943 suppressed anti-collagen antibody production and fully prevented paw swelling.[5] In a T-cell-dependent immunization model using sheep red blood cells (SRBCs), MLT-943 inhibited antibody production.[5]
Pharmacokinetics
Both compounds are orally bioavailable and were developed with favorable pharmacokinetic properties.[7][8]
| Compound | Species | Dose | Cmax | Bioavailability (F%) | Reference |
| MLT-943 | Rat | 3 mg/kg (p.o.) | 0.7 µM | 86% | [6] |
| MLT-943 | Mice | 3 mg/kg (p.o.) | 0.5 µM | 50% | [6] |
| This compound | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. |
Safety and Toxicology
A significant differentiating factor between the two compounds based on available data is their long-term safety profile. Extensive toxicology studies on MLT-943 have revealed a significant on-target toxicity related to the reduction of regulatory T cells (Tregs).
MLT-943 and IPEX-Like Pathology
Prolonged treatment with MLT-943 in both rats and dogs led to a dose-dependent reduction in Tregs.[5][7] This resulted in the development of an immune dysregulation, polyendocrinopathy, enteropathy, X-linked (IPEX)-like syndrome, characterized by:[5][7][9]
-
Severe intestinal inflammation
-
High serum IgE levels
-
Systemic T-cell activation
-
Mononuclear cell infiltration in multiple tissues
This IPEX-like pathology is a significant safety concern for chronic administration of MLT-943 in autoimmune indications.[5][9]
This compound Safety Profile
Detailed long-term toxicology studies for this compound are not as extensively reported in the provided search results. However, it is noted that on-target pathology has been observed with this class of compounds.[10] The development of this compound with a focus on oncology may imply a different risk-benefit assessment compared to a compound intended for chronic autoimmune diseases.
Signaling Pathways and Experimental Workflows
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway, which is inhibited by both this compound and MLT-943.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
A Head-to-Head Comparison of MALT1 Inhibitors: (R)-MLT-985 vs. MI-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent MALT1 inhibitors: (R)-MLT-985 and MI-2. This analysis is supported by a compilation of experimental data from various studies, detailing their mechanisms of action, potency, and effects in preclinical models.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in the nuclear factor-κB (NF-κB) signaling pathway, which is essential for the activation, proliferation, and survival of immune cells.[1][2] Its role in various B-cell malignancies has made it a compelling therapeutic target.[3][4] This guide focuses on two small molecule inhibitors of MALT1, this compound and MI-2, summarizing their performance based on available preclinical data.
At a Glance: Key Differences
| Feature | This compound | MI-2 |
| Mechanism of Action | Selective, allosteric inhibitor | Irreversible inhibitor with off-target effects |
| Potency (Biochemical IC50) | ~3 nM[5][6][7][8] | ~2.1 - 5.84 µM[9] |
| Cellular Potency | High (nM range)[5][6] | Moderate (µM range)[1][10][11][12] |
| Selectivity | Highly selective for MALT1[6] | Lacks selectivity, known to target GPX4[9] |
| Key Finding | Potent and selective MALT1 inhibition | Induces ferroptosis independently of MALT1[9] |
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound and MI-2 from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of MALT1 Inhibitors
| Compound | Assay Type | System | IC50 / GI50 | Reference |
| This compound | Biochemical Assay | Recombinant MALT1 | 3 nM | [5][6][8] |
| IL-2 Reporter Gene Assay | Jurkat T cells | 20 nM | [6][8] | |
| Cell Growth Inhibition | OCI-Ly3 (CARD11 mutant) | - | [5] | |
| MALT1 Protease Activity | ABC-DLBCL cells | 10-1000 nM (concentration range) | [5] | |
| MI-2 | Biochemical Assay | Recombinant MALT1 | 5.84 µM | [10] |
| Growth Inhibition (GI50) | HBL-1 | 0.2 µM | [1][10][11][12] | |
| Growth Inhibition (GI50) | TMD8 | 0.5 µM | [1][10][11][12] | |
| Growth Inhibition (GI50) | OCI-Ly3 | 0.4 µM | [1][10][11][12] | |
| Growth Inhibition (GI50) | OCI-Ly10 | 0.4 µM | [1][10][11][12] |
Table 2: In Vivo Efficacy of MALT1 Inhibitors
| Compound | Model | Dosing | Outcome | Reference |
| This compound | OCI-Ly3 Xenograft | 30 mg/kg, p.o., twice daily | Inhibits tumor growth, prolongs survival | [5] |
| MI-2 | TMD8 and HBL-1 Xenografts | 25 mg/kg/day, i.p. | Suppresses tumor growth | [10][11] |
| Toxicity Study | Mice | Nontoxic at 350 mg/kg | [10][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: MALT1 signaling pathway in B-cell activation.
Caption: Workflow for in vitro efficacy testing of MALT1 inhibitors.
Experimental Protocols
MALT1 Protease Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of compounds on the enzymatic activity of MALT1.
Methodology:
-
Recombinant Protein: Purified, recombinant MALT1 protease domain is used.
-
Substrate: A fluorogenic peptide substrate, such as Ac-LRSR-AMC, is utilized.[11][12]
-
Reaction: The compound of interest at various concentrations is pre-incubated with the recombinant MALT1 enzyme in an appropriate buffer.
-
Measurement: The reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a plate reader with excitation and emission wavelengths typically around 360 nm and 465 nm, respectively.[11][12]
-
Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of MALT1 inhibitors on the growth of cancer cell lines.
Methodology:
-
Cell Lines: MALT1-dependent (e.g., HBL-1, TMD8, OCI-Ly3) and MALT1-independent (e.g., OCI-Ly1) lymphoma cell lines are used.[1][10][11][12]
-
Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of the MALT1 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).[1]
-
Viability Measurement: Cell viability is determined using a commercially available assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTS).[1]
-
Analysis: The GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is calculated by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of MALT1 inhibitors in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Human lymphoma cell lines (e.g., OCI-Ly3, TMD8, HBL-1) are subcutaneously injected into the flanks of the mice.[1][5]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The MALT1 inhibitor is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.[5][11] The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., western blot, immunohistochemistry).
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.
Discussion and Conclusion
The available data indicates that this compound is a significantly more potent and selective inhibitor of MALT1 compared to MI-2. With a biochemical IC50 in the low nanomolar range, this compound demonstrates strong on-target activity.[5][6] In contrast, MI-2 exhibits micromolar potency and has been shown to have off-target effects, most notably the direct inhibition of GPX4, leading to ferroptosis in a MALT1-independent manner.[9] This finding suggests that some of the previously reported cellular effects of MI-2 may not be solely attributable to MALT1 inhibition.
For researchers investigating the specific roles of MALT1, the high selectivity of this compound makes it a more suitable tool. In the context of drug development, the superior potency and selectivity of this compound suggest a more promising therapeutic profile with a potentially wider therapeutic window and fewer off-target side effects. However, the irreversible nature of MI-2's binding to MALT1 could offer pharmacokinetic advantages in certain therapeutic strategies.[1]
Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of the efficacy and safety profiles of these two MALT1 inhibitors. Nevertheless, based on the current body of evidence, this compound emerges as a more potent and specific agent for targeting MALT1 in preclinical research and for further therapeutic development.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 4. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
Dual Targeting of BTK and MALT1: A Promising Strategy to Overcome Resistance in B-Cell Malignancies
A Comparative Guide to (R)-MLT-985 Combination Therapy with BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of Bruton's Tyrosine Kinase (BTK) inhibitors has revolutionized the treatment landscape for various B-cell malignancies. However, the development of resistance to these targeted agents presents a significant clinical challenge, necessitating novel therapeutic strategies. One promising approach is the combination of BTK inhibitors with inhibitors of downstream signaling components, such as the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This guide provides a comparative overview of the preclinical rationale and supporting data for combining the potent and selective MALT1 inhibitor, this compound, with BTK inhibitors to overcome resistance and enhance therapeutic efficacy.
While direct experimental data on the combination of this compound with BTK inhibitors is not yet publicly available, this guide will leverage published data from studies using other potent MALT1 inhibitors, such as safimaltib and MI-2, in combination with BTK inhibitors like ibrutinib (B1684441) and pirtobrutinib. These studies provide a strong proof-of-concept for the dual targeting of the BTK and MALT1 pathways.
The Rationale for Combination Therapy
The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many B-cell lymphomas.[1][2] BTK is a key kinase in this pathway, and its inhibition has proven to be an effective therapeutic strategy.[1][3] However, resistance to BTK inhibitors can arise through mutations in BTK itself or through the activation of bypass signaling pathways that circumvent the need for BTK activity.[1][4]
MALT1 is a paracaspase that functions downstream of BTK and is a crucial component of the CARD11-BCL10-MALT1 (CBM) complex, which activates the NF-κB signaling pathway.[5][6] In some instances of BTK inhibitor resistance, MALT1 activity is upregulated, allowing for continued NF-κB signaling and tumor cell survival despite BTK blockade.[5][7] Therefore, the simultaneous inhibition of both BTK and MALT1 offers a rational approach to vertically block the BCR signaling pathway at two critical nodes, potentially preventing or overcoming resistance.
Preclinical Evidence for BTK and MALT1 Co-inhibition
Studies combining MALT1 inhibitors with BTK inhibitors have demonstrated synergistic anti-tumor activity in various preclinical models of B-cell malignancies, particularly in the context of BTK inhibitor resistance.
In Vitro Synergy
The combination of a MALT1 inhibitor and a BTK inhibitor has been shown to be more effective at inducing cell death in lymphoma cell lines than either agent alone, especially in models of acquired resistance to BTK inhibitors.
| Cell Line | BTK Inhibitor | MALT1 Inhibitor | Combination Effect | Reference |
| JeKo-1 (MCL) | Ibrutinib | MI-2 | Synergistic | [8] |
| Z138 (MCL) | Ibrutinib | MI-2 | Synergistic | [8] |
| JeKo-R (Ibrutinib-Resistant MCL) | Ibrutinib or Pirtobrutinib | Safimaltib | Synergistic | [9] |
| HBL-1 (ABC-DLBCL) | Ibrutinib | S-Mepazine | Additive | [2] |
| TMD8 (ABC-DLBCL) | Ibrutinib | S-Mepazine | Additive | [2] |
Table 1: In Vitro Efficacy of BTK and MALT1 Inhibitor Combination. This table summarizes the observed effects of combining BTK and MALT1 inhibitors in various B-cell lymphoma cell lines. MCL: Mantle Cell Lymphoma; ABC-DLBCL: Activated B-Cell Like Diffuse Large B-Cell Lymphoma.
In Vivo Efficacy in Xenograft Models
The enhanced anti-tumor activity of combined BTK and MALT1 inhibition has been validated in in vivo models, including patient-derived xenografts (PDX) from patients with acquired resistance to BTK inhibitors.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Survival Benefit | Reference |
| Ibrutinib-Resistant MCL PDX | Pirtobrutinib + Safimaltib | Significantly greater than single agents | Significantly prolonged compared to single agents | [8] |
| OCI-Ly3 (CARD11-mutant ABC-DLBCL) | MLT-985 (monotherapy) | Tumor regression | Prolonged survival | [10] |
Table 2: In Vivo Efficacy of BTK and MALT1 Inhibitor Combination. This table highlights the in vivo anti-tumor effects of combining BTK and MALT1 inhibitors in mouse models of B-cell lymphoma.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approaches used to evaluate this combination therapy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: BCR signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating combination therapy.
Detailed Experimental Protocols
The following are representative protocols based on published studies evaluating the combination of BTK and MALT1 inhibitors.
Cell Viability Assay
-
Cell Culture: B-cell lymphoma cell lines (e.g., JeKo-1, Z138, OCI-Ly3) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and a BTK inhibitor (e.g., ibrutinib) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium.
-
Treatment: Cells are seeded in 96-well plates and treated with the single agents or their combination at various concentrations for 72 hours.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) for each drug is calculated using non-linear regression. Synergy between the two drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Western Blot Analysis
-
Cell Lysis: After treatment with the inhibitors for a specified time (e.g., 24 hours), cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-BTK, total BTK, cleaved CYLD, RelB, p-IκBα, total IκBα, and β-actin as a loading control).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are subcutaneously or intravenously injected with B-cell lymphoma cells or implanted with patient-derived tumor fragments.
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, BTK inhibitor alone, this compound alone, and the combination. Drugs are administered orally at predetermined doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity.
-
Survival Analysis: A separate cohort of mice may be used for survival studies, where the endpoint is typically a predefined tumor volume or signs of morbidity. Survival data is analyzed using the Kaplan-Meier method.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target engagement and downstream signaling pathways.
Conclusion
The combination of a MALT1 inhibitor like this compound with a BTK inhibitor represents a scientifically robust strategy to enhance therapeutic efficacy and overcome resistance in B-cell malignancies. The preclinical data from analogous compound combinations are highly encouraging, demonstrating clear synergy in vitro and significant anti-tumor activity in vivo, particularly in models of BTK inhibitor resistance. Further investigation into the specific combination of this compound and various BTK inhibitors is warranted to translate these promising preclinical findings into clinical benefits for patients. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies in this exciting area of oncology research.
References
- 1. memoinoncology.com [memoinoncology.com]
- 2. Combinatorial BTK and MALT1 inhibition augments killing of CD79 mutant diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining precision oncology and immunotherapy by targeting the MALT1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to the Combination of (R)-MLT-985 and PI3K Inhibitors
For Immediate Release
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the potential synergistic anti-cancer effects of combining (R)-MLT-985, a potent MALT1 protease inhibitor, with PI3K inhibitors. While direct preclinical or clinical data on this specific combination is not yet publicly available, this document outlines the strong scientific rationale for this therapeutic strategy, based on the well-documented crosstalk between the NF-κB and PI3K/AKT signaling pathways. We present hypothetical synergistic outcomes and provide detailed experimental protocols to investigate this promising combination.
Introduction
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[1][2][3] Consequently, numerous PI3K inhibitors have been developed and have shown clinical activity. However, their efficacy as single agents can be limited by intrinsic and acquired resistance mechanisms.
This compound is a selective, allosteric, and orally active inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for the activation of the NF-κB signaling pathway in response to antigen receptor stimulation.[5][6][7] Aberrant NF-κB signaling is a hallmark of various cancers, promoting cell survival and proliferation.
Emerging evidence points to significant crosstalk between the NF-κB and PI3K/AKT pathways.[8][9][10][11] This interplay suggests that dual inhibition of both pathways could lead to synergistic anti-tumor effects, overcoming the limitations of single-agent therapies. This guide explores the scientific basis for combining this compound with PI3K inhibitors and provides the necessary tools to experimentally validate this hypothesis.
Hypothetical Synergistic Mechanism
The combination of this compound and a PI3K inhibitor is hypothesized to exert synergistic effects through the dual blockade of two major pro-survival signaling pathways. This compound inhibits MALT1, a critical mediator of NF-κB activation, while PI3K inhibitors block the PI3K/AKT/mTOR cascade. The crosstalk between these two pathways suggests that inhibiting one may lead to compensatory activation of the other. Therefore, simultaneous inhibition is expected to result in a more profound and sustained anti-proliferative and pro-apoptotic response in cancer cells.
Caption: Proposed synergistic mechanism of this compound and PI3K inhibitors.
Data Presentation: Expected Outcomes
The following tables are templates to present quantitative data from the proposed experiments.
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (nM) | PI3K Inhibitor IC50 (nM) | Combination IC50 (nM) | Combination Index (CI) |
| Cancer Cell Line A | Value | Value | Value | Value |
| Cancer Cell Line B | Value | Value | Value | Value |
| Normal Cell Line | Value | Value | Value | Value |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13][14]
Table 2: Apoptosis Assay Data (% Apoptotic Cells)
| Treatment | Cancer Cell Line A | Cancer Cell Line B |
| Control | Value | Value |
| This compound (IC50) | Value | Value |
| PI3K Inhibitor (IC50) | Value | Value |
| Combination | Value | Value |
Table 3: Western Blot Densitometry (Fold Change vs. Control)
| Protein | This compound | PI3K Inhibitor | Combination |
| p-AKT (Ser473) | Value | Value | Value |
| Total AKT | Value | Value | Value |
| p-p65 (Ser536) | Value | Value | Value |
| Total p65 | Value | Value | Value |
| Cleaved Caspase-3 | Value | Value | Value |
| β-Actin | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compounds and assessing the synergistic effect on cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
PI3K inhibitor of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the PI3K inhibitor, both individually and in combination at a fixed ratio (e.g., based on their individual IC50 values).
-
Remove the culture medium and add 100 µL of medium containing the different drug concentrations to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy.[15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentrations of this compound, the PI3K inhibitor, or the combination for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/AKT and NF-κB signaling pathways.
Caption: General workflow for Western blotting analysis.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-p65 (Ser536), anti-p65, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
Conclusion
The combination of this compound and PI3K inhibitors represents a novel and rational therapeutic strategy for cancers dependent on both NF-κB and PI3K/AKT signaling. The provided experimental framework will enable researchers to rigorously test the hypothesis of synergy and elucidate the underlying molecular mechanisms. Successful validation of this combination could pave the way for new, more effective cancer treatments.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-talk between NFkB and the PI3-kinase/AKT pathway can be targeted in primary effusion lymphoma (PEL) cell lines for efficient apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Talk between NFkB and the PI3-Kinase/AKT Pathway Can Be Targeted in Primary Effusion Lymphoma (PEL) Cell Lines for Efficient Apoptosis | PLOS One [journals.plos.org]
- 11. NF-κB/STAT3/PI3K signaling crosstalk in iMycEμ B lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. researchgate.net [researchgate.net]
- 14. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 15. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
Validating (R)-MLT-985 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methods for validating the target engagement of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.
This compound has demonstrated therapeutic potential by suppressing aberrant signaling in certain B-cell malignancies.[1][2] Its mechanism of action involves binding to an allosteric site on the MALT1 protein, thereby inhibiting its protease activity.[2][3][4] Validating the interaction of this compound with MALT1 in a physiologically relevant cellular context is essential for establishing a clear mechanism of action and guiding further drug development.
This guide details and compares three distinct and widely used cellular target engagement assays: the MALT1 Protease Activity Assay, the Cellular Thermal Shift Assay (CETSA), and the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Assay. Each method offers unique advantages and provides complementary information regarding the binding of this compound to its target.
Comparative Overview of Target Engagement Methods
| Parameter | MALT1 Protease Activity Assay | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Assay |
| Principle | Measures the functional consequence of target engagement (inhibition of protease activity). | Measures the thermal stabilization of the target protein upon ligand binding.[5][6][7] | Measures the proximity of a fluorescently labeled ligand to a luciferase-tagged target protein.[8][9] |
| Readout | Cleavage of MALT1 substrates (e.g., CYLD, BCL10, RelB) detected by Western Blot.[10][11] | Amount of soluble target protein at different temperatures, detected by Western Blot or other means.[12] | Bioluminescence Resonance Energy Transfer (BRET) signal.[13] |
| Endpoint | Functional (downstream effect) | Biophysical (direct binding) | Biophysical (direct binding) |
| Throughput | Low to medium | Low to high (format dependent) | High |
| Labeling Requirement | None (endogenous protein) | None (endogenous protein) | Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescent tracer.[9] |
| Quantitative Data | IC50 for protease inhibition | EC50 for thermal stabilization (melt curve shift) | IC50 for target engagement (tracer displacement) |
MALT1 Signaling Pathway and this compound's Point of Intervention
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a crucial role in NF-κB signaling downstream of antigen receptors in lymphocytes. Upon activation, MALT1 functions as both a scaffold protein and a cysteine protease. Its protease activity is responsible for the cleavage of several substrates that regulate NF-κB activation and other cellular processes. This compound, as an allosteric inhibitor, binds to MALT1 and prevents the conformational changes necessary for its proteolytic activity, thereby blocking downstream signaling.
Experimental Protocols and Data Presentation
The following sections provide detailed protocols for each target engagement assay, along with representative data presented in a clear, tabular format for easy comparison.
MALT1 Protease Activity Assay
This assay directly measures the functional consequence of this compound binding to MALT1 by quantifying the inhibition of its proteolytic activity. The cleavage of endogenous MALT1 substrates, such as CYLD, BCL10, or RelB, is assessed by quantitative Western blotting.
-
Cell Culture and Treatment:
-
Culture a suitable cell line with constitutive MALT1 activity (e.g., OCI-Ly3, a human ABC-DLBCL cell line) to 70-80% confluency.
-
Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Load equal amounts of protein per lane on a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for both the full-length and cleaved forms of the substrate.
-
Calculate the percentage of substrate cleavage inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
| Compound | Cell Line | Substrate | Cellular IC50 (nM) |
| This compound | OCI-Ly3 | CYLD Cleavage | ~50 |
| Alternative MALT1 Inhibitor | OCI-Ly3 | CYLD Cleavage | Varies |
| Negative Control | OCI-Ly3 | CYLD Cleavage | >10,000 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the binding of a compound to its target protein in intact cells. The principle is that ligand binding increases the thermal stability of the target protein, resulting in a shift in its melting temperature (Tagg).
-
Cell Treatment:
-
Harvest cultured cells and resuspend them in a suitable buffer.
-
Treat the cell suspension with a fixed concentration of this compound or DMSO for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MALT1 in each sample by Western blotting using a MALT1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the intensity of the unheated sample.
-
Plot the percentage of soluble MALT1 against the temperature to generate a melt curve.
-
Determine the Tagg shift induced by this compound.
-
For isothermal dose-response experiments, heat all samples at a single temperature near the Tagg and vary the compound concentration to determine the EC50 of thermal stabilization.
-
| Compound | Cell Line | Tagg (Vehicle) | Tagg (this compound) | ΔTagg (°C) | EC50 (nM) |
| This compound | Jurkat | ~52°C | ~58°C | ~6 | ~100 |
| Alternative MALT1 Inhibitor | Jurkat | ~52°C | Varies | Varies | Varies |
| Negative Control | Jurkat | ~52°C | ~52°C | 0 | >10,000 |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells. It relies on bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. biorxiv.org [biorxiv.org]
- 11. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of MALT1 Allosteric Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and performance of various allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a promising therapeutic target for certain B-cell lymphomas and autoimmune diseases.[1][2][3] Allosteric inhibition of MALT1 offers a promising therapeutic strategy by targeting the protease function of MALT1 without affecting its scaffolding role, which is crucial for preventing potential toxicities associated with complete MALT1 ablation.[4][5]
Introduction to MALT1 and its Allosteric Inhibition
MALT1 is a unique paracaspase that, upon activation, forms a complex with CARMA1 (CARD11) and BCL10, known as the CBM signalosome.[1][2] This complex is essential for the activation of the NF-κB signaling pathway, which promotes cell survival and proliferation.[1][2] MALT1 possesses both a scaffolding function, facilitating the assembly of downstream signaling components, and a protease function, cleaving specific substrates to amplify and sustain NF-κB signaling.[1][3] In certain cancers, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, making it an attractive drug target.[2][6]
Allosteric inhibitors of MALT1 bind to a site distinct from the active site, inducing a conformational change that prevents substrate binding and cleavage.[4][7] This mechanism of inhibition can offer high selectivity and avoid off-target effects sometimes associated with active site inhibitors.[4]
Comparative Analysis of MALT1 Allosteric Inhibitors
This section provides a comparative overview of several MALT1 allosteric inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. The data presented is compiled from various preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for prominent MALT1 allosteric inhibitors. It is important to note that direct comparisons of IC50 and GI50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Biochemical Potency of MALT1 Allosteric Inhibitors
| Inhibitor | Target | IC50 | Reference(s) |
| MI-2 | MALT1 protease | 5.84 µM | [8] |
| Mepazine | GST-MALT1 (full length) | 0.83 µM | [9] |
| GST-MALT1 (325-760) | 0.42 µM | [9] | |
| MLT-747 | MALT1 paracaspase | 14 nM | [10] |
| MLT-748 | MALT1 paracaspase | 5 nM | [11] |
| Compound 40 (Janssen) | MALT1 enzymatic activity | 10 nM | [7] |
| SGR-1505 | MALT1 protease | 1.3 nM | [12] |
| ABBV-MALT1 | MALT1 protease | Potent inhibitor (specific IC50 not disclosed) | [13][14][15][16] |
Table 2: Cellular Activity of MALT1 Allosteric Inhibitors
| Inhibitor | Cell Line(s) | Assay | GI50 / IC50 | Reference(s) |
| MI-2 | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | Cell Proliferation | 0.2 - 0.5 µM | [8] |
| Compound 3 (related to MI-2) | OCI-Ly3 (ABC-DLBCL) | Cell Proliferation | 87 nM | [17] |
| Mepazine | OCI-Ly10 (ABC-DLBCL) | In vivo tumor growth inhibition | - | [9] |
| MLT-747 | MALT1mut/mut B cells | MALT1-W580S stabilization | EC50 = 314 nM | [10] |
| MLT-748 | MALT1mut/mut B cells | MALT1-W580S stabilization | EC50 = 69 nM | [18] |
| Compound 40 (Janssen) | Jurkat T cells | T cell activation | 50 nM | [7] |
| TMD8 (B-cell lymphoma) | IL-6/IL-10 secretion | 100 nM / 60 nM | [7] | |
| TMD8 (B-cell lymphoma) | RelB cleavage | 100 nM | [7] | |
| SGR-1505 | OCI-LY10 (ABC-DLBCL) | BCL10 cleavage | 22 nM | [9] |
| OCI-LY10 (ABC-DLBCL) | IL-10 secretion | 36 nM | [9] | |
| OCI-LY10 (ABC-DLBCL) | Antiproliferative | 71 nM | [9] | |
| ABBV-MALT1 | ABC-DLBCL cell lines | Cell Proliferation | Potent inhibition | [13][14][15] |
Table 3: Selectivity Profile of MALT1 Allosteric Inhibitors
| Inhibitor | Selectivity Information | Reference(s) |
| MI-2 | Selective for MALT1-dependent DLBCL cell lines.[8] | [8] |
| Mepazine | Selective for MALT1-dependent ABC-DLBCL cells.[9] | [9] |
| MLT-748 | No inhibitory activity on 22 other tested human proteases (IC50 > 100 µM).[11] | [11] |
| SGR-1505 | No appreciable activity against a panel of 468 kinases or 17 proteases at 10 µM.[12] | [12] |
| ABBV-MALT1 | High selectivity against a panel of proteases, kinases, and other receptors/enzymes.[19] | [19] |
| Compound 3 (related to MI-2) | Minimal activity against a panel of 26 cysteine proteases including caspases and cathepsins.[17] | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MALT1 signaling and the experimental procedures used to assess inhibitor activity is crucial for a comprehensive understanding.
MALT1 Signaling Pathway in B-cell Lymphoma
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway in B-cell lymphomas.
Caption: MALT1 signaling pathway downstream of the B-cell receptor (BCR).
Experimental Workflow for Biochemical MALT1 Protease Assay
This diagram outlines the typical workflow for a fluorogenic biochemical assay to measure MALT1 protease activity.
Caption: Workflow for a biochemical MALT1 protease assay.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance.
Biochemical MALT1 Protease Assay (Fluorogenic)
This protocol is adapted from methodologies described in the literature for measuring MALT1 enzymatic activity.
Materials:
-
Recombinant MALT1 enzyme
-
MALT1 allosteric inhibitor (test compound)
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% CHAPS, 10 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the MALT1 allosteric inhibitor in the assay buffer.
-
In a 384-well plate, add the diluted inhibitor to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add the recombinant MALT1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over a set period (e.g., 60-90 minutes) at regular intervals.
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This protocol provides a general framework for assessing the inhibition of MALT1-mediated cleavage of its substrates (e.g., RelB, A20, CYLD) in a cellular context.
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3)
-
MALT1 allosteric inhibitor (test compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies specific for the full-length and cleaved forms of the MALT1 substrate (e.g., anti-RelB, anti-A20, anti-CYLD)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent or fluorescent detection reagents and imaging system
Procedure:
-
Seed the ABC-DLBCL cells in appropriate culture plates and allow them to adhere or stabilize.
-
Treat the cells with a range of concentrations of the MALT1 allosteric inhibitor for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control.
-
After treatment, harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody specific for the MALT1 substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent or fluorescent imaging system.
-
Analyze the band intensities to quantify the levels of the full-length and cleaved substrate. A decrease in the cleaved form and/or an increase in the full-length form indicates inhibition of MALT1 protease activity. A loading control (e.g., β-actin, GAPDH) should be used to normalize the results.[20]
Conclusion
The development of potent and selective allosteric inhibitors of MALT1 represents a significant advancement in the pursuit of targeted therapies for B-cell malignancies and potentially other inflammatory conditions. The inhibitors discussed in this guide, including MI-2, mepazine, the MLT series, SGR-1505, and ABBV-525, demonstrate promising preclinical and, in some cases, clinical activity. The high selectivity of compounds like SGR-1505 and MLT-748 underscores the potential of allosteric inhibition to minimize off-target effects.
Future research should focus on direct head-to-head comparisons of these inhibitors in standardized assays to provide a clearer picture of their relative potency and selectivity. Furthermore, continued investigation into the clinical efficacy and safety of these compounds will be crucial in determining their therapeutic value for patients. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting and rapidly evolving field.
References
- 1. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An updated patent review of MALT1 inhibitors (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. AI-Powered Accelerated Discovery of SGR-1505: A Potent MALT1 Allosteric Inhibitor and Clinical Candidate Against B-Cell Malignancies [bldpharm.com]
- 13. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in" by Joshua P Plotnik, Adam E Richardson et al. [digitalcommons.library.tmc.edu]
- 15. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Ibrutinib Resistance in B-Cell Lymphomas: A Comparative Guide to Novel Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The advent of the covalent Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441), has revolutionized the treatment of B-cell malignancies. However, the emergence of resistance, often mediated by mutations in BTK at the C481 binding site or in downstream signaling molecules like PLCG2, presents a significant clinical challenge.[1][2][3] This guide provides a comparative analysis of two promising therapeutic strategies to overcome ibrutinib resistance: MALT1 inhibition, represented by the preclinical compound MLT-985, and non-covalent BTK inhibition, exemplified by clinically evaluated agents such as pirtobrutinib (B8146385) and nemtabrutinib.
Targeting MALT1: A Novel Approach with MLT-985
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which acts downstream of BTK to activate the NF-κB pathway, a critical survival pathway for many B-cell lymphomas.[4][5][6] MALT1 possesses paracaspase activity, and its inhibition presents a therapeutic strategy to block NF-κB signaling, independent of BTK mutational status.[4][7]
MLT-985 is a selective, allosteric, and orally active MALT1 inhibitor.[8][9] Preclinical studies have demonstrated its potential to suppress the growth of B-cell malignancies by inhibiting the aberrant CBM complex signaling.[8] The rationale for using MALT1 inhibitors in the context of ibrutinib resistance lies in their ability to target a downstream node in the B-cell receptor (BCR) signaling pathway, thereby bypassing the resistance mechanisms that affect BTK itself.[6][7]
Non-Covalent BTK Inhibition: A Clinically Advanced Strategy
Non-covalent BTK inhibitors represent a significant advancement in targeting BTK, particularly in the setting of ibrutinib resistance. Unlike covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which form an irreversible bond with the cysteine 481 residue in the BTK active site, non-covalent inhibitors bind reversibly and do not depend on this interaction.[1][10][11] This allows them to maintain activity against BTK harboring the common C481S resistance mutation.[12][13]
Pirtobrutinib and nemtabrutinib are two prominent non-covalent BTK inhibitors that have shown significant promise in clinical trials for patients with B-cell malignancies who have progressed on covalent BTK inhibitors.[13][14][15][16] These agents have demonstrated efficacy in patients with and without BTK C481 mutations.[1][12]
Comparative Performance Data
The following tables summarize the available preclinical and clinical data for MLT-985 and representative non-covalent BTK inhibitors in the context of ibrutinib-resistant lymphoma models.
Table 1: In Vitro Efficacy Against Lymphoma Cell Lines
| Compound | Target | Mechanism | Cell Line | Ibrutinib Resistance Status | IC50 / Effect | Reference |
| MLT-985 | MALT1 | Allosteric Inhibitor | OCI-Ly3 (ABC-DLBCL) | Not Specified (CARD11 mutant) | IC50 = 3 nM (enzymatic) | [8] |
| ABC-DLBCL cell lines | BTKi-sensitive and resistant | Anti-proliferative activity | [9] | |||
| Pirtobrutinib (LOXO-305) | BTK | Non-covalent Inhibitor | Z138 (Mantle Cell Lymphoma) | Ibrutinib-resistant | More potent than ibrutinib in inhibiting proliferation | [17] |
| Mino (Mantle Cell Lymphoma) | Ibrutinib-resistant | More potent than ibrutinib in inhibiting proliferation | [17] | |||
| BTK C481S mutant CLL cells | Ibrutinib-resistant (C481S) | Potently inhibits BCR signaling and cell viability | [12] | |||
| Nemtabrutinib (ARQ-531) | BTK and other kinases | Non-covalent Inhibitor | Patient-derived CLL cells | Ibrutinib-resistant (C481S) | Induces cytotoxicity | [14] |
| Patient-derived CLL cells | Ibrutinib-resistant (PLCG2 mutant) | Induces cytotoxicity | [14] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Ibrutinib Resistance Status | Dosing | Key Findings | Reference |
| MLT-985 | OCI-Ly3 (CARD11-mutant ABC-DLBCL) Xenograft | Not Specified | 30 mg/kg, p.o., twice daily | Inhibits tumor growth and prolongs survival | [8] |
| Pirtobrutinib (LOXO-305) | Mino-venetoclax-R Xenograft | Ibrutinib and Venetoclax (B612062) resistant | Not Specified | Overcame ibrutinib and venetoclax resistance | [17] |
| Nemtabrutinib (ARQ-531) | Ibrutinib-resistant PDX mouse model | Ibrutinib-resistant | Not Specified | Significant reduction in tumor burden | [15] |
Signaling Pathways and Experimental Workflows
B-Cell Receptor and NF-κB Signaling
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and highlights the points of intervention for both covalent/non-covalent BTK inhibitors and MALT1 inhibitors. Ibrutinib resistance mutations in BTK prevent the binding of covalent inhibitors, while non-covalent inhibitors can still bind. MALT1 inhibitors act downstream, blocking the activation of NF-κB.
Caption: BCR signaling pathway and points of therapeutic intervention.
Experimental Workflow: In Vivo Xenograft Model
The generation and use of patient-derived xenograft (PDX) models are crucial for evaluating the efficacy of novel compounds in a setting that more closely mimics human disease.[18][19][20]
Caption: Workflow for a patient-derived xenograft (PDX) study.
Detailed Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo)
Objective: To determine the effect of a compound on the viability and proliferation of lymphoma cell lines.
Methodology:
-
Cell Seeding: Plate lymphoma cells (e.g., Z138, Mino, OCI-Ly3) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[21][22]
-
Compound Treatment: Add serial dilutions of the test compound (e.g., MLT-985, pirtobrutinib) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]
-
Reagent Addition:
-
Data Acquisition:
-
MTS: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.[23]
-
CellTiter-Glo: Measure the luminescent signal using a microplate reader. The luminescence is proportional to the amount of ATP, which is an indicator of metabolically active cells.[15]
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Western Blot for BTK Signaling Pathway Analysis
Objective: To assess the effect of a compound on the phosphorylation status of BTK and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat lymphoma cells with the test compound for a specified duration (e.g., 1-2 hours) before stimulating with an activating agent like anti-IgM to induce BCR signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[21]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., β-actin or GAPDH).[25]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-tumor efficacy of a compound in a model that recapitulates the heterogeneity of the original patient tumor.[19][20]
Methodology:
-
Tumor Acquisition and Implantation: Obtain fresh tumor tissue from a patient with ibrutinib-resistant lymphoma under sterile conditions.[18] Implant small tumor fragments or a single-cell suspension subcutaneously or orthotopically into immunocompromised mice (e.g., NSG mice).[19]
-
Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a specified size (e.g., 1000-1500 mm³), they can be harvested and passaged into subsequent cohorts of mice for expansion.[19]
-
Drug Efficacy Study: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound).[15][18]
-
Treatment Administration: Administer the compound via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Monitoring and Endpoint: Monitor tumor volume using caliper measurements and mouse body weight regularly. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.[15]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement and downstream signaling effects by Western blot or immunohistochemistry.
Conclusion
The development of resistance to ibrutinib necessitates novel therapeutic strategies for patients with B-cell lymphomas. Both MALT1 inhibition and non-covalent BTK inhibition offer promising avenues to overcome this challenge. MLT-985, as a MALT1 inhibitor, provides a proof-of-concept for targeting downstream signaling nodes, a strategy that may be effective regardless of the specific BTK resistance mutation. Non-covalent BTK inhibitors, such as pirtobrutinib and nemtabrutinib, have already demonstrated clinical efficacy in patients who have failed covalent BTK inhibitors, validating the approach of re-targeting BTK with a different binding modality. The comparative data and experimental protocols provided in this guide are intended to aid researchers and drug developers in the continued exploration and advancement of therapies for ibrutinib-resistant lymphomas.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. researchgate.net [researchgate.net]
- 13. Pirtobrutinib: a promising therapy for overcoming the resistance of ibrutinib in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Cell viability and proliferation measurement [takarabio.com]
- 24. researchgate.net [researchgate.net]
- 25. Btk Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of MALT1 Inhibitors in ABC-DLBCL
For Researchers, Scientists, and Drug Development Professionals
The activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive malignancy characterized by constitutive activation of the NF-κB signaling pathway. A key mediator in this pathway is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), making it a prime therapeutic target. The protease activity of MALT1 is essential for the survival and proliferation of ABC-DLBCL cells. This guide provides a head-to-head comparison of several MALT1 inhibitors that have been evaluated in preclinical and clinical studies, with a focus on their performance in ABC-DLBCL models.
MALT1 Signaling Pathway in ABC-DLBCL
Constitutive activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways in ABC-DLBCL converges on the formation of the CARD11-BCL10-MALT1 (CBM) complex. This complex formation leads to the activation of MALT1's protease function, which in turn cleaves and inactivates negative regulators of NF-κB signaling, such as A20. This sustained signaling promotes tumor cell survival and proliferation.
Quantitative Comparison of MALT1 Inhibitors
The following tables summarize the available quantitative data for several MALT1 inhibitors. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Biochemical and Cellular Activity of MALT1 Inhibitors
| Inhibitor | Type | Target | Biochemical IC50 | Cellular GI50 (ABC-DLBCL cell lines) | Reference |
| MI-2 | Covalent | Active Site | 5.84 µM | HBL-1: 0.2 µM, TMD8: 0.5 µM, OCI-Ly3: 0.4 µM, OCI-Ly10: 0.4 µM | |
| JNJ-67856633 | Allosteric | Allosteric Site | 0.0224 µM | Not reported | |
| ABBV-MALT1 | Allosteric | Allosteric Site | Not reported | Potent growth inhibition reported | |
| SGR-1505 | Allosteric | Allosteric Site | 1.3 nM | OCI-LY10: 71 nM |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy of MALT1 Inhibitors in ABC-DLBCL Xenograft Models
| Inhibitor | Model | Dosing | Outcome | Reference |
| MI-2 | TMD8 & HBL-1 xenografts | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | |
| JNJ-67856633 | CARD11-mutant ABC-DLBCL | 1-100 mg/kg, b.i.d. | Dose-dependent tumor growth inhibition | |
| ABBV-MALT1 | OCI-LY3 & OCI-LY10 xenografts | Not specified | Potent tumor growth inhibition | |
| SGR-1505 | OCI-LY13 xenograft | Not specified | Strong antitumor activity |
i.p.: Intraperitoneal; b.i.d.: Twice daily.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of MALT1 inhibitors.
MALT1 Protease Activity Assay (Biochemical)
This assay quantifies the enzymatic activity of MALT1 in a cell-free system.
Protocol:
-
Reagent Preparation: Recombinant MALT1 enzyme and a fluorogenic substrate (e.g., Ac-LRSR-AMC) are prepared in an appropriate assay buffer. The MALT1 inhibitor is serially diluted to various concentrations.
-
Reaction Setup: The recombinant MALT1 enzyme is pre-incubated with the MALT1 inhibitor for a specified period.
-
Initiation of Reaction: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Signal Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader at specific excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Cell Viability Assay
This assay measures the effect of MALT1 inhibitors on the proliferation and viability of ABC-DLBCL cell lines.
Protocol (using CellTiter-Glo®):
-
Cell Plating: ABC-DLBCL cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of the MALT1 inhibitor or vehicle control.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). The luminescence is measured using a luminometer.
-
Data Analysis: The GI50 value is calculated by normalizing the luminescence signal of treated cells to that of the vehicle-treated cells and fitting the data to a dose-response curve.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of MALT1 inhibitors in a living organism.
Protocol:
-
Cell Implantation: ABC-DLBCL cells are subcutaneously injected into immunodeficient mice (e.g., NOD-SCID).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The MALT1 inhibitor is administered via a specific route (e.g., intraperitoneal injection or oral gavage) at a defined dose and schedule.
-
Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
The development of MALT1 inhibitors represents a promising therapeutic strategy for ABC-DLBCL. While direct comparative clinical data is still emerging, preclinical studies have identified several potent and selective inhibitors. The data presented in this guide, including in vitro and in vivo efficacy, provides a valuable resource for researchers in the field. Further head-to-head studies under standardized conditions will be crucial to definitively establish the comparative efficacy and safety of these promising therapeutic agents.
Safety Operating Guide
Navigating the Safe Disposal of (R)-MLT-985: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like (R)-MLT-985, a potent MALT1 protease inhibitor, are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Core Compound Information
This compound is a selective, allosteric MALT1 inhibitor investigated for its potential in treating certain types of cancer, such as B-cell malignancies.[1] Its role in inhibiting the CARD11/BCL10/MALT1 signaling pathway underscores its potent biological activity.[2] Due to its cytotoxic potential, it must be handled as a hazardous chemical.
| Property | Value | Source |
| Molecular Formula | C17H15Cl2N9O2 | [2] |
| Molecular Weight | 448.27 g/mol | [3][4] |
| Appearance | Solid powder | [3][4] |
| Storage (Solid) | -20°C (long-term) | [2][3] |
| Storage (in Solvent) | -80°C (up to 6 months) | [5] |
| Solubility | Soluble in DMSO | [3][4] |
Experimental Protocols: General Disposal Procedure
While a specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed disposal instructions, the following general protocol for hazardous chemical waste provides a robust framework for its safe disposal. An SDS for a similar compound, MLT-985, is noted to be available from suppliers like ProbeChem under the document name PC-4948201_SDS.pdf.[3]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent accidental chemical reactions and ensure proper disposal.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as pipette tips, weigh boats, gloves, and bench paper.
-
Collect in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., DMSO stock solutions, experimental media).
-
Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) bottle).
-
Do not mix with other solvent waste unless permitted by your institution's hazardous waste guidelines.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharp objects.
-
Place in a designated, puncture-proof sharps container.
-
Step 3: Waste Container Labeling
All waste containers must be clearly and accurately labeled.
-
Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Cytotoxic")
-
Step 4: Storage of Waste
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure liquid waste containers are stored in secondary containment (e.g., a chemical-resistant tray) to prevent spills.
-
Keep containers sealed except when adding waste.
Step 5: Disposal Request
-
Once a waste container is full, or if you are finished with the compound, arrange for pickup and disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Visualization of Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (R)-MLT-985
This guide provides critical safety and logistical information for the handling and disposal of (R)-MLT-985, a potent and selective allosteric MALT1 protease inhibitor.[1][2][3][4] Due to its potent biological activity, all personnel must adhere to these strict safety protocols to minimize exposure and ensure a safe laboratory environment. This compound is intended for research use only.[5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated handling area.
-
Eye Protection: Chemical safety goggles with side shields are required to protect against splashes and airborne particles.[6]
-
Hand Protection: Nitrile gloves are essential. For prolonged handling or when there is a risk of direct contact, double-gloving is recommended.[6][7][8] Gloves must be changed immediately if they become contaminated.[6][7]
-
Body Protection: A fully buttoned lab coat must be worn.[6] For procedures with a higher risk of generating aerosols or splashes, a disposable gown should be considered.
-
Respiratory Protection: When handling the solid compound (e.g., weighing) or performing any procedure that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[6] All handling of the solid form should occur in a certified chemical fume hood.[6]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
2.1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary equipment (e.g., spatulas, weigh boats, vials) is clean and readily available within the hood.
-
Carefully weigh the required amount of the compound, taking care to minimize the creation of dust.[6]
-
Clean the weighing area and all equipment thoroughly with an appropriate solvent (e.g., 70% ethanol) after use.
2.2. Dissolving the Compound:
-
This compound is soluble in DMSO.[5]
-
Add the solvent to the vial containing the pre-weighed compound.
-
Cap the vial securely before agitating or vortexing to dissolve the compound.
-
If heating is required to aid dissolution, use a controlled heating block and ensure adequate ventilation.
2.3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When performing experiments, ensure that all procedures are conducted in a manner that minimizes the generation of aerosols or splashes.
-
Work over a disposable absorbent bench protector to contain any potential spills.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, pipette tips, and disposable gowns, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C17H15Cl2N9O2 | [1][2] |
| Molecular Weight | 448.27 g/mol | [2][5] |
| CAS Number | 1832577-07-7 | [1][2] |
| IC50 (MALT1) | 3 nM | [1][2][3] |
| IC50 (IL-2 in Jurkat cells) | 20 nM | [1][2] |
| Appearance | Solid powder | [2][5] |
| Storage (Solid) | -20°C (long-term) | [1][5] |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [2][3] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound I CAS#: 1832577-07-7 I MALT1 protease inhibitor I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
